Cinnamyl Alcohol-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(E)-1,1,2,3-tetradeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+/i1D,2D,3D,4D,5D,6D,7D,8D2 |
InChI Key |
OOCCDEMITAIZTP-LPSSVFIWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C([2H])([2H])O)/[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO |
Origin of Product |
United States |
Foundational & Exploratory
What is Cinnamyl Alcohol-d9 and its chemical properties?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamyl Alcohol-d9 is the deuterated form of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In the scientific community, particularly in pharmaceutical development and metabolic research, isotopically labeled compounds like this compound are invaluable tools. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a unique mass signature that allows for the sensitive and specific quantification of the parent molecule in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
| Property | This compound | Cinnamyl Alcohol (for comparison) |
| Molecular Formula | C₉HD₉O | C₉H₁₀O[1][2] |
| Molecular Weight | 143.23 g/mol | 134.18 g/mol [1] |
| Appearance | White to pale cream to pale yellow fused solid | White crystalline solid[2] |
| Melting Point | Data not available | 30-33 °C |
| Boiling Point | Data not available | 258 °C |
| Density | Data not available | 1.044 g/mL at 25 °C |
| Solubility | Data not available | Soluble in ethanol, ether, and other common organic solvents; sparingly soluble in water. |
| CAS Number | 1219803-83-3 | 104-54-1[1] |
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound is not widely published, a common method for preparing deuterated compounds is through the reduction of a suitable precursor with a deuterated reducing agent. For this compound, a plausible synthetic route would involve the reduction of deuterated cinnamaldehyde using a deuterium source.
A general experimental workflow for such a synthesis is outlined below:
Figure 1. A generalized workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The primary differences in the spectra compared to its non-deuterated counterpart will be observed in mass spectrometry (due to the mass difference) and NMR spectroscopy (due to the absence of proton signals and the presence of deuterium signals).
At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for this compound is limited. Researchers would typically obtain a certificate of analysis from the supplier, which would include this information. For reference, the characteristic spectral data for non-deuterated cinnamyl alcohol are well-documented.[1][3][4]
Applications in Research
The primary application of this compound is as an internal standard in quantitative bioanalytical assays, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Use in Metabolic Studies
Cinnamyl alcohol undergoes metabolism in vivo, and understanding its metabolic fate is crucial in drug development and toxicology. This compound can be used to spike biological samples (e.g., plasma, urine, tissue homogenates) to accurately quantify the concentration of the non-deuterated cinnamyl alcohol and its metabolites.
The general workflow for a metabolic study using this compound is as follows:
Figure 2. A typical experimental workflow for a metabolic study utilizing this compound as an internal standard.
Signaling Pathways of Cinnamyl Alcohol
While this compound is primarily a tool for analytical chemistry, the biological effects of its non-deuterated form are of interest in drug discovery. Cinnamyl alcohol has been reported to have anti-inflammatory and other biological activities. Understanding the signaling pathways it modulates can provide insights into its therapeutic potential.
A simplified representation of a potential signaling pathway influenced by cinnamyl alcohol is depicted below. This is a hypothetical pathway based on the known targets of related compounds and serves as an example of the complex biological interactions that can be investigated.
Figure 3. A diagram representing a hypothetical signaling pathway that could be modulated by cinnamyl alcohol.
Conclusion
This compound is a vital tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical biochemistry. Its stable isotope label allows for precise and accurate quantification of cinnamyl alcohol in complex biological systems. While detailed public data on its specific physical and spectral properties are scarce, its utility as an internal standard is well-established. Future research and the availability of detailed technical data from suppliers will further enhance its application in advancing our understanding of the metabolic fate and biological activities of cinnamyl alcohol.
References
An In-depth Technical Guide to the Synthesis and Purification of Cinnamyl Alcohol-d9 for Research Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis, purification, and characterization of Cinnamyl Alcohol-d9. This deuterated isotopologue is a valuable tool in various research fields, serving as an internal standard for mass spectrometry-based quantification, a tracer for metabolic studies, and a probe in mechanistic investigations of biological pathways.
Proposed Synthesis of this compound
The synthesis of this compound can be strategically approached through the reduction of a perdeuterated precursor, Cinnamaldehyde-d8. A plausible and efficient synthetic route involves a base-catalyzed aldol condensation to form the deuterated aldehyde, followed by a selective reduction to the corresponding alcohol.
A proposed multi-step synthesis is outlined below:
-
Step 1: Aldol Condensation to Synthesize Cinnamaldehyde-d8. This classic reaction involves the condensation of Benzaldehyde-d6 with Acetaldehyde-d3 (generated in situ from Acetaldehyde-d4) under basic conditions. The use of fully deuterated starting materials ensures the incorporation of eight deuterium atoms into the cinnamaldehyde backbone.
-
Step 2: Reduction of Cinnamaldehyde-d8 to this compound. The deuterated aldehyde is then reduced using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This step chemoselectively reduces the aldehyde functional group to a primary alcohol, incorporating the ninth deuterium atom onto the carbinol carbon.
Experimental Workflow for Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of trans-Cinnamaldehyde-d8
-
Materials : Benzaldehyde-d6, Acetaldehyde-d4, Sodium Hydroxide (NaOH), Deuterium Oxide (D₂O), Ethanol-d6, Glacial Acetic Acid.
-
Procedure :
-
Prepare a 15% (w/v) solution of NaOH in D₂O.
-
To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add Benzaldehyde-d6 (1.0 eq) and Ethanol-d6.
-
Slowly add Acetaldehyde-d4 (1.2 eq) to the stirred solution.
-
Add the NaOH/D₂O solution dropwise to the flask while maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The solution will typically turn deep yellow or orange.[1]
-
Pour the reaction mixture into a beaker containing cold D₂O.
-
Neutralize the mixture by dropwise addition of glacial acetic acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel. An organic layer containing the product will separate.
-
Extract the aqueous layer twice with an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude Cinnamaldehyde-d8. This intermediate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Reduction to trans-Cinnamyl Alcohol-d9
-
Materials : Crude Cinnamaldehyde-d8, Sodium Borodeuteride (NaBD₄), Ethanol-d6 (or Methanol-d4).
-
Procedure :
-
Dissolve the crude Cinnamaldehyde-d8 (1.0 eq) in anhydrous Ethanol-d6 in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.
-
In a separate flask, dissolve Sodium Borodeuteride (NaBD₄, 1.1 eq) in cold, anhydrous Ethanol-d6.
-
Add the NaBD₄ solution dropwise to the stirred cinnamaldehyde solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Quench the reaction by slowly adding D₂O to decompose excess NaBD₄.
-
Add dilute acid (e.g., 1M DCl in D₂O) to neutralize the mixture.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue three times with diethyl ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude this compound.
-
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvents, ensuring high purity for research applications. A two-step purification process involving column chromatography followed by vacuum distillation is recommended.
Experimental Workflow for Purification
The following diagram outlines the standard workflow for purifying the synthesized this compound.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol: Purification
1. Flash Column Chromatography
-
Objective : To remove non-polar impurities (e.g., unreacted aldehyde) and highly polar byproducts.
-
Procedure :
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Vacuum Distillation
-
Objective : To remove residual solvents and impurities with different boiling points, yielding the final high-purity product.
-
Procedure :
-
Transfer the partially purified product from the chromatography step into a distillation flask.
-
Set up a fractional distillation apparatus for vacuum operation.
-
Slowly reduce the pressure to the desired level (e.g., 10-15 mmHg).
-
Gently heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the boiling point of cinnamyl alcohol at the given pressure (approx. 134-135°C at 13 mmHg for the non-deuterated analogue).[2]
-
The resulting product should be a clear, colorless to pale yellow liquid or a white solid upon cooling.[3]
-
Data Presentation and Characterization
Quantitative Data
The following table summarizes expected yields and purity based on analogous non-deuterated syntheses reported in the literature. Actual yields for the deuterated synthesis may vary.
| Parameter | Cinnamaldehyde Reduction | Reference |
| Reaction Type | Chemical Reduction | [2] |
| Reducing Agent | Sodium trimethoxyborohydride | [2] |
| Yield | ~80% | [2] |
| Purity | >98% (after distillation) | N/A |
| Parameter | Cinnamaldehyde Reduction | Reference |
| Reaction Type | Biocatalytic Reduction | [4] |
| Biocatalyst | Bacillus stearothermophilus ADH | [4] |
| Conversion | ~97% | [4] |
| Yield | ~82-88% | [4] |
| Purity | ≥98% | [4] |
Characterization Data
The identity and purity of the final this compound product should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result for this compound |
| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) peak at m/z = 143.23. Fragmentation pattern will differ from the non-deuterated analogue (M⁺ at m/z = 134.17).[2] |
| ¹H NMR | The spectrum should show a significant reduction or complete absence of signals corresponding to the phenyl, vinyl, methylene, and hydroxyl protons. Residual proton signals can be used to determine the level of isotopic enrichment. |
| ¹³C NMR | The spectrum will be similar to non-deuterated cinnamyl alcohol but signals for deuterated carbons will appear as multiplets due to C-D coupling and may have slightly different chemical shifts. |
| FTIR | Presence of a broad O-D stretching band around 2500 cm⁻¹ (shifted from the O-H stretch at ~3300 cm⁻¹) and C-D stretching bands. |
Application in Research: Signaling Pathways
Cinnamyl alcohol and its derivatives are known to modulate several key signaling pathways, making this compound a useful tool for studying these mechanisms without interference from endogenous levels of the compound.
NLRP3 Inflammasome Pathway
Recent studies have shown that cinnamyl alcohol can exert anti-inflammatory effects by inhibiting the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome pathway.[5][6] This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.
Caption: Cinnamyl alcohol inhibits the NLRP3 inflammasome pathway.[5]
NO-cGMP-Protein Kinase G (PKG) Pathway
Cinnamyl alcohol has also been reported to cause vasodilation by activating K⁺ channels through the Nitric Oxide (NO)-cyclic Guanosine Monophosphate (cGMP)-Protein Kinase G (PKG) signaling pathway.[7][8] This pathway is fundamental to cardiovascular regulation.
Caption: Cinnamyl alcohol activates the NO-cGMP-PKG signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Cinnamaldehyde - 5728 Words | Bartleby [bartleby.com]
- 4. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - Zou - Annals of Translational Medicine [atm.amegroups.org]
- 7. The NO-cGMP-PKG pathway plays an essential role in the acquisition of ethanol resistance by cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamyl Alcohol-d9: A Technical Guide for Researchers
For immediate use by researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Cinnamyl Alcohol-d9, a deuterated isotopologue of Cinnamyl Alcohol. While data on this compound is primarily centered on its role as an internal standard for analytical quantification, this document also details the significant biological activities of its non-deuterated counterpart, Cinnamyl Alcohol, which is the focus of extensive research. This guide offers a compilation of its chemical properties, experimental protocols from key studies, and associated signaling pathways.
Core Compound Data
This compound is the deuterated form of Cinnamyl Alcohol, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal tool for use in mass spectrometry-based applications, such as pharmacokinetic studies, where it serves as a stable internal standard for the accurate quantification of Cinnamyl Alcohol.
Chemical and Physical Properties
The following tables summarize the key quantitative data for both this compound and its non-deuterated form, Cinnamyl Alcohol.
| Identifier | This compound | Cinnamyl Alcohol | References |
| Molecular Formula | C₉HD₉O | C₉H₁₀O | [1] |
| Molecular Weight | 143.23 g/mol | 134.18 g/mol | [1][2] |
| CAS Number | Not explicitly available | 104-54-1 | [2][3][4] |
| Physical Property | Cinnamyl Alcohol | References |
| Melting Point | 33 °C | [5] |
| Boiling Point | 250 °C | [5] |
| Density | 1.0397 g/cm³ at 35 °C | [5] |
| Solubility | Sparingly soluble in water; soluble in most common organic solvents. | [5] |
Experimental Protocols
Cinnamyl Alcohol has demonstrated notable biological activities, including anti-adipogenic, anti-inflammatory, and vasodilatory effects. The following are detailed methodologies from key experiments investigating these properties. This compound would typically be employed in the analytical phases of such studies to quantify the parent compound.
Anti-Adipogenesis in 3T3-L1 Cells
This protocol describes the methodology used to investigate the inhibitory effect of Cinnamyl Alcohol on the differentiation of 3T3-L1 preadipocytes.
-
Cell Culture and Differentiation:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum.
-
To induce differentiation, post-confluent cells are treated with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone (DEX), and 1 µg/mL insulin for 2 days.[6]
-
The medium is then replaced with DMEM containing 10% fetal bovine serum and 1 µg/mL insulin for another 2 days, followed by DMEM with 10% fetal bovine serum for 4 days, with media changes every 2 days.[6]
-
Cinnamyl Alcohol (in a concentration range of 6.25–25 µM) is co-treated with the MDI cocktail.[6][7]
-
-
Quantification of Lipid Accumulation:
-
Western Blot Analysis:
-
Cellular proteins are extracted, and concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key adipogenic markers (e.g., PPARγ, C/EBPα) and signaling proteins (e.g., p-AMPKα, p-ERK1/2).[6][7]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
-
-
Real-Time PCR (RT-PCR):
Vasodilation in Rat Thoracic Aorta
This protocol outlines the procedure to assess the vasodilatory effects of Cinnamyl Alcohol.
-
Tissue Preparation:
-
Vasodilation Assay:
-
The aortic rings are pre-contracted with phenylephrine (1 µM).[8]
-
Once a stable contraction is achieved, Cinnamyl Alcohol is added in a cumulative manner to assess its relaxant effect.[8]
-
To investigate the underlying mechanism, rings are pre-treated with inhibitors such as L-NAME (an eNOS inhibitor), methylene blue (a guanylate cyclase inhibitor), or potassium channel blockers before the addition of Cinnamyl Alcohol.[8][9]
-
-
Biochemical Analysis:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or aortic strips are treated with Cinnamyl Alcohol.
-
Western blotting is used to measure the phosphorylation of endothelial nitric oxide synthase (eNOS).[8]
-
Nitric oxide (NO) generation is measured, and cGMP levels in aortic strips are quantified using appropriate assay kits.[8]
-
Anti-inflammatory Effects in a Sepsis Mouse Model
This protocol details the investigation of Cinnamyl Alcohol's anti-inflammatory properties in vivo.
-
Animal Model:
-
Histological Analysis:
-
After a set period, heart, liver, lung, and kidney tissues are collected, fixed in formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[10]
-
-
Molecular Analysis:
Signaling Pathways and Mechanisms of Action
The biological effects of Cinnamyl Alcohol are mediated through its interaction with several key signaling pathways.
Anti-Adipogenesis Signaling Pathway
Cinnamyl Alcohol inhibits adipogenesis in 3T3-L1 cells, primarily by arresting the cell cycle during the early stage of differentiation known as mitotic clonal expansion (MCE). This is achieved through the modulation of the AMPKα and ERK1/2 signaling pathways.[6][12]
Cinnamyl Alcohol's inhibition of adipogenesis.
Vasodilation Signaling Pathway
Cinnamyl Alcohol induces vasorelaxation through an endothelium-dependent mechanism. It stimulates the phosphorylation of eNOS, leading to increased NO production. NO then activates guanylate cyclase (sGC), which increases cGMP levels, ultimately activating protein kinase G (PKG). This pathway, coupled with the inhibition of Rho-kinase and activation of K+ channels, leads to smooth muscle relaxation and vasodilation.[8][9]
Mechanism of Cinnamyl Alcohol-induced vasodilation.
Anti-Inflammatory Signaling Pathway
In the context of sepsis, Cinnamyl Alcohol exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway. This leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[10][11]
Inhibition of the NLRP3 inflammasome by Cinnamyl Alcohol.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. China Natural Cinnamyl Alcohol CAS 104Ë54Ë1 factory and suppliers | Springchem [sprchemical.com]
- 5. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle [mdpi.com]
- 8. Cinnamyl alcohol attenuates vasoconstriction by activation of K⁺ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamyl alcohol attenuates vasoconstriction by activation of K+ channels via NO-cGMP-protein kinase G pathway and inhibition of Rho-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
In-Depth Technical Guide to Isotopic Labeling and Purity of Cinnamyl Alcohol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Cinnamyl Alcohol-d9, its purity analysis, and its applications in scientific research and drug development. This compound is a stable, non-radioactive, isotopically labeled version of cinnamyl alcohol, a naturally occurring fragrance and flavoring agent also used as a precursor in the synthesis of various pharmaceuticals. The substitution of hydrogen atoms with deuterium allows for its use as an internal standard in quantitative mass spectrometry-based studies, aiding in drug metabolism and pharmacokinetic (DMPK) studies.
Isotopic Labeling and Synthesis
The synthesis of this compound involves the introduction of nine deuterium atoms into the cinnamyl alcohol molecule. While specific proprietary synthesis methods may vary between manufacturers, a common strategy involves the reduction of a deuterated precursor. A plausible synthetic route starts with deuterated precursors to build the this compound structure. For instance, a synthetic pathway could involve the reaction of deuterated benzaldehyde (benzaldehyde-d6) with deuterated acetaldehyde (acetaldehyde-d3) followed by reduction, or the reduction of a deuterated cinnamaldehyde precursor.
A general, non-proprietary method for synthesizing deuterated cinnamyl alcohol involves the use of a deuterated reducing agent. For example, the reduction of ethyl phenylpropiolate with lithium aluminum deuteride (LiAlD₄) is a known method for producing specific deuterated versions of cinnamyl alcohol.[1] To achieve the d9 labeling, a fully deuterated phenyl precursor would be necessary.
Experimental Protocol: Illustrative Synthesis of Deuterated Cinnamyl Alcohol
The following is a generalized protocol based on the known synthesis of deuterated cinnamyl alcohols and should be adapted for the specific synthesis of the d9 variant.
Materials:
-
Deuterated Phenylpropiolate Ester (fully deuterated phenyl ring)
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Diethyl Ether
-
Deuterated Water (D₂O)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), a solution of the deuterated phenylpropiolate ester in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath, and a solution of LiAlD₄ in anhydrous diethyl ether is added dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, dropwise addition of D₂O to decompose the excess LiAlD₄.
-
The resulting mixture is filtered to remove the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by vacuum distillation or column chromatography to yield the final product.
Isotopic Purity and Analysis
The isotopic purity of this compound is a critical parameter that defines its suitability for use as an internal standard. It is typically determined using a combination of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Isotopic Purity of this compound
While specific batch-to-batch values may vary, commercially available this compound typically exhibits high isotopic purity. The following table summarizes representative data that would be found on a Certificate of Analysis from a supplier like CDN Isotopes.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | GC-MS, NMR |
| Isotopic Purity | ≥99 atom % D | Mass Spec, NMR |
| Deuterium Content | d₉ ≥ 99%, d₈ ≤ 1%, d₁-d₇ ≤ 0.1%, d₀ ≤ 0.01% | Mass Spec |
Experimental Protocols for Purity Analysis
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment
GC-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. The sample is first separated from any non-volatile impurities by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum will show the molecular ion peak of this compound (m/z 143.2) and any peaks corresponding to lower deuterated species (d0 to d8).
Protocol:
-
Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Data Analysis: The relative abundances of the molecular ion peaks for each isotopic species (d0 to d9) are integrated to calculate the isotopic enrichment.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Purity
¹H NMR and ²H NMR are used to confirm the positions of deuterium labeling and to assess the completeness of the deuteration. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the proton signals will be significantly diminished or absent at the deuterated positions. Conversely, the ²H NMR spectrum will show signals corresponding to the deuterium atoms.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
-
¹H NMR Analysis: A standard proton NMR spectrum is acquired. The absence or significant reduction of proton signals at the expected positions for the phenyl, vinyl, and methylene protons confirms deuteration.
-
²H NMR Analysis: A deuterium NMR spectrum is acquired to directly observe the deuterium signals and confirm their chemical shifts, which will be very similar to the proton chemical shifts of the non-deuterated compound.
Visualization of the Workflow
The overall process for the synthesis and quality control of this compound can be visualized as a logical workflow.
References
Cinnamyl Alcohol-d9: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and key experimental considerations for Cinnamyl Alcohol-d9. This deuterated analog of cinnamyl alcohol is a valuable tool in pharmaceutical research, particularly in studies involving metabolism, pharmacokinetics, and as an internal standard in analytical methods.
Safety and Toxicology
Cinnamyl alcohol is classified as harmful if swallowed and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.
Table 1: GHS Hazard and Precautionary Statements for Cinnamyl Alcohol
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H317 | May cause an allergic skin reaction. | |
| H411 | Toxic to aquatic life with long lasting effects. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |
Toxicological Data Summary for Cinnamyl Alcohol
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 2000 mg/kg | Rat | [1] |
| Acute Dermal Toxicity (LD50) | >5000 mg/kg | Rabbit | |
| Skin Sensitization | Sensitizer | Human | [2] |
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be nearly identical to those of cinnamyl alcohol, with a slight increase in molecular weight due to the deuterium atoms.
Table 2: Physical and Chemical Properties of Cinnamyl Alcohol
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 31-35 °C |
| Boiling Point | 256-258 °C |
| Solubility | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. |
| Flash Point | 126 °C |
For this compound, the molecular weight would be approximately 143.23 g/mol .
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
-
Store away from oxidizing agents and incompatible materials.
-
Recommended storage temperature: 2-8 °C.
Experimental Protocols
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound involves the reduction of a deuterated cinnamaldehyde precursor.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Synthesis of Cinnamaldehyde-d8: Benzaldehyde-d6 and acetone-d6 undergo a Claisen-Schmidt condensation reaction in the presence of a base (e.g., sodium hydroxide) in a solvent mixture of water and ethanol to yield Cinnamaldehyde-d8.
-
Reduction to this compound: The resulting Cinnamaldehyde-d8 is then reduced to this compound using a reducing agent such as sodium borodeuteride (NaBD₄) in an alcoholic solvent (e.g., ethanol). The use of NaBD₄ introduces the ninth deuterium atom at the alcohol position.
-
Purification: The final product is purified by column chromatography on silica gel.
Analytical Methods
Standard analytical techniques can be employed to characterize this compound.
Analytical Workflow for this compound
Caption: General analytical workflow for this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the absence of protons at the deuterated positions.
-
²H NMR: To confirm the presence and location of deuterium atoms.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
GC-MS or LC-MS: To determine the molecular weight and confirm the isotopic enrichment of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound.
-
Metabolism and Signaling Pathways
Cinnamyl alcohol is metabolized in the body through oxidation and conjugation reactions. The primary metabolic pathway involves the oxidation of the alcohol group to an aldehyde (cinnamaldehyde) and then to a carboxylic acid (cinnamic acid). These metabolites can then be conjugated with glycine or glucuronic acid before excretion.[3] The deuteration in this compound can slow down its metabolism, a phenomenon known as the kinetic isotope effect, which is of significant interest in drug development.
Metabolic Pathway of Cinnamyl Alcohol
Caption: Simplified metabolic pathway of cinnamyl alcohol. ADH: Alcohol Dehydrogenase; ALDH: Aldehyde Dehydrogenase.
Applications in Research and Drug Development
This compound serves as a valuable tool in various research applications:
-
Metabolic Studies: To trace the metabolic fate of cinnamyl alcohol and its derivatives in vivo and in vitro. The deuterium label allows for easy detection and quantification by mass spectrometry.
-
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of cinnamyl alcohol. The kinetic isotope effect can be studied to understand how deuteration affects the drug's half-life and overall exposure.
-
Internal Standard: As an internal standard in quantitative bioanalytical assays (e.g., LC-MS/MS) for the determination of cinnamyl alcohol in biological matrices. Its similar chemical behavior and distinct mass make it an ideal standard.
This guide provides a comprehensive overview of the key safety, handling, and technical aspects of this compound. Researchers and scientists are encouraged to consult additional resources and perform their own risk assessments before working with this compound.
References
Natural occurrence and biological significance of cinnamyl alcohol
An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Cinnamyl Alcohol
Abstract
Cinnamyl alcohol, a naturally occurring aromatic compound, is a constituent of various plant resins and essential oils, contributing to their characteristic fragrances. Beyond its significant role in the flavor and fragrance industries, cinnamyl alcohol and its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-adipogenic effects. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological significance of cinnamyl alcohol, with a focus on its mechanisms of action. Detailed experimental methodologies and quantitative data are presented to support its potential applications in research and drug development.
Natural Occurrence and Distribution
Cinnamyl alcohol is found in a variety of plant species, often in esterified form. Its presence is notable in resins, barks, leaves, and flowers. Key natural sources include Storax (from Liquidambar species), Balsam of Peru, and cinnamon leaves and bark (Cinnamomum species)[1][2]. It is also a significant volatile component in the flowers of hyacinths (Hyacinthus orientalis) and daffodils (Narcissus)[3][4][5]. The trans-(E) isomer is the most abundant form found in nature[6].
Table 1: Quantitative Occurrence of Cinnamyl Alcohol in Natural Sources
| Natural Source | Plant Part | Concentration of Cinnamyl Alcohol | Reference |
| Hyacinthus orientalis | Flower Absolute | 11.0% | [7] |
| Hyacinthus orientalis | Flowers (field-grown) | 23% - 29% | [8] |
| Liquidambar orientalis | Resin | 45.07% (trans-cinnamyl alcohol) | [9] |
| Styrax Essential Oil | Resin | ~55% (in a natural isolate) | [10] |
| Narcissus Absolute | Flower | 0.12% | [11] |
| Cananga odorata (Ylang Ylang) Oil | Flower | 0.03% | [11] |
Biosynthesis
Cinnamyl alcohol is synthesized via the phenylpropanoid pathway, a major route in plant secondary metabolism responsible for producing a wide array of phenolic compounds. The pathway begins with the amino acid L-phenylalanine.
The biosynthesis involves a series of enzymatic conversions:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia Lyase (PAL) to form Cinnamic acid .
-
Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-Coumaric acid .
-
4-Coumarate:CoA ligase (4CL) subsequently activates p-Coumaric acid into its corresponding thioester, p-Coumaroyl-CoA .
-
This intermediate is a branch point for other pathways, but for cinnamyl alcohol synthesis, a reduction cascade follows. Cinnamoyl-CoA Reductase (CCR) reduces Cinnamoyl-CoA (derived from Cinnamic acid via 4CL) to Cinnamaldehyde .
-
Finally, Cinnamyl Alcohol Dehydrogenase (CAD) reduces cinnamaldehyde to Cinnamyl alcohol [12][13].
Biological Significance and Pharmacological Activities
Cinnamyl alcohol has garnered significant interest for its diverse pharmacological properties. It serves as a versatile chemical building block and exhibits notable bioactivities, making it a candidate for therapeutic applications.
Anti-inflammatory Activity
Cinnamyl alcohol demonstrates potent anti-inflammatory effects by modulating key inflammatory pathways. Studies have shown its ability to protect against sepsis-induced tissue injury and mortality in animal models[14][15].
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome pathway[14][16]. By suppressing the activation of the NLRP3 inflammasome, cinnamyl alcohol reduces the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[14][15]. This leads to a reduction in systemic inflammation and protection against inflammatory damage in organs like the liver, heart, lungs, and kidneys[14][16]. It also decreases nitric oxide (NO) production in macrophages[17].
Anti-cancer Activity
Bioactives from Cinnamomum, including cinnamyl alcohol, have shown potential as anti-cancer agents[18]. Their activity is linked to the inhibition of histone deacetylase 8 (HDAC8), an enzyme implicated in various cancers[18][19].
Mechanism of Action: By inhibiting HDAC8, cinnamyl alcohol can modulate gene expression, leading to the suppression of cancer cell proliferation and the induction of apoptosis. In silico and in vitro studies have demonstrated that cinnamyl alcohol exhibits significant HDAC8 inhibitory activity, comparable to known inhibitors like Trichostatin A[18][19]. This suggests its potential therapeutic role in cancer treatment.
Anti-adipogenic Effects
Cinnamyl alcohol has been shown to inhibit adipogenesis, the process of fat cell formation, making it a potential agent for combating obesity.
Mechanism of Action: The anti-adipogenic effect is mediated by the arrest of the cell cycle in the G0/G1 phase, which inhibits the mitotic clonal expansion (MCE) essential for preadipocyte differentiation[20]. This is achieved through the modulation of upstream signaling pathways, including the activation (phosphorylation) of AMP-activated protein kinase α (AMPKα) and extracellular signal-regulated kinase 1/2 (ERK1/2)[20]. Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis[20].
Antimicrobial Activity
Cinnamyl alcohol and its derivatives are known for their broad-spectrum antimicrobial properties against various bacteria and fungi[20][21]. The modification of chitosan oligosaccharides with cinnamyl alcohol has been shown to enhance their antimicrobial activity, suggesting applications as a functional antibacterial agent in the food industry[22].
Experimental Protocols and Methodologies
The study of cinnamyl alcohol involves its extraction from natural sources, purification, and subsequent analysis for biological activity.
Extraction and Isolation
-
From Plant Material: Cinnamyl alcohol can be obtained from essential oils through fractional distillation[6]. For sources like cinnamon, subcritical water extraction is a method used to obtain flavoring compounds, including cinnamyl alcohol[23].
-
From Resins (Storax): A common method is the hydrolysis of storax resin, where cinnamyl alcohol is present in esterified form[1][2].
-
Biosynthesis: Recombinant E. coli systems have been engineered to produce cinnamyl alcohol from cinnamic acid or L-phenylalanine, offering a sustainable and scalable alternative to plant extraction or chemical synthesis[24][25][26].
Quantification and Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard technique for identifying and quantifying volatile compounds like cinnamyl alcohol in complex mixtures such as essential oils and plant extracts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also used for the quantification of cinnamyl alcohol and its derivatives, particularly in biosynthetic reaction mixtures and biological samples.
Biological Assays
-
Anti-inflammatory Assays: The effect on inflammation can be measured by quantifying cytokine levels (IL-1β, IL-18, TNF-α) using ELISA, and protein expression of inflammasome components (NLRP3, ASC, Caspase-1) via Western blotting and RT-PCR in cell culture or animal models[14][27].
-
Cell Viability and Proliferation: Assays like MTT or CCK-8 are used to determine the cytotoxic and anti-proliferative effects on cancer cell lines[27].
-
Enzyme Inhibition Assays: Specific kits are used to measure the inhibitory activity against enzymes like HDAC8[18].
-
Adipogenesis Assays: 3T3-L1 preadipocyte cell lines are commonly used. Lipid accumulation is visualized and quantified by Oil Red O staining, and the expression of adipogenesis-related markers (e.g., PPARγ, C/EBPα) is measured by Western blotting and RT-PCR[20].
Conclusion
Cinnamyl alcohol is a naturally occurring phenylpropanoid with significant commercial value and compelling biological activities. Its well-defined biosynthetic pathway allows for potential biotechnological production to meet industrial demand sustainably. The demonstrated anti-inflammatory, anti-cancer, and anti-adipogenic properties, underpinned by specific molecular mechanisms such as the inhibition of the NLRP3 inflammasome and modulation of AMPK signaling, highlight its potential as a lead compound for the development of novel therapeutics. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for drug development professionals.
References
- 1. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. lesielle.com [lesielle.com]
- 5. CINNAMYL ALCOHOL – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. ScenTree - Cinnamyl alcohol (CAS N° 104-54-1) [scentree.co]
- 7. hyacinthus_orientalis_l [Tinkturenpresse] [tinkturenpresse.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fraterworks.com [fraterworks.com]
- 11. cinnamyl alcohol [flavscents.com]
- 12. Rosavin - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.amegroups.cn [cdn.amegroups.cn]
- 15. The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cinnamaldehyde, Cinnamic Acid, and Cinnamyl Alcohol, the Bioactives of Cinnamomum cassia Exhibit HDAC8 Inhibitory Activity: An In vitro and In silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cinnamyl alcohol modified chitosan oligosaccharide for enhancing antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. research.manchester.ac.uk [research.manchester.ac.uk]
- 27. Therapeutic Effect and Mechanism of Cinnamyl Alcohol on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Cinnamyl Alcohol-d9 in LC-MS/MS Quantitative Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cinnamyl Alcohol-d9 as an internal standard in the quantitative analysis of cinnamyl alcohol in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Cinnamyl alcohol is a naturally occurring fragrance compound found in the bark of cinnamon trees. It is widely used in perfumes, cosmetics, and as a flavoring agent. Due to its potential to cause allergic contact dermatitis, the accurate quantification of cinnamyl alcohol in various matrices is crucial for safety and regulatory purposes. Furthermore, understanding its metabolic fate is important in drug development and toxicology studies.
Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS assays. They offer superior accuracy and precision by compensating for variations in sample preparation, chromatography, and mass spectrometric detection. This compound, being chemically identical to the analyte, co-elutes and experiences similar matrix effects, thus ensuring reliable quantification.
Principle of the Method
This method utilizes a robust LC-MS/MS procedure for the sensitive and selective quantification of cinnamyl alcohol. The analyte and its deuterated internal standard, this compound, are extracted from the biological matrix using a simple protein precipitation method. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Materials and Reagents
-
Cinnamyl Alcohol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, tissue homogenate)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Cinnamyl Alcohol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Cinnamyl Alcohol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the calibration standards and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation
-
Pipette 100 µL of the biological sample (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to each tube, except for the blank matrix samples.
-
To precipitate proteins, add 300 µL of acetonitrile to each tube.
-
Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, then re-equilibrate at 30% B for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cinnamyl Alcohol | 135.1 | 117.1 | 15 |
| This compound | 144.1 | 126.1 | 15 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
Table 1: Calibration Curve for Cinnamyl Alcohol Quantification
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,100 | 0.025 |
| 5 | 6,300 | 50,500 | 0.125 |
| 10 | 12,800 | 51,200 | 0.250 |
| 50 | 64,500 | 50,800 | 1.270 |
| 100 | 129,000 | 51,000 | 2.529 |
| 500 | 650,000 | 50,900 | 12.770 |
| 1000 | 1,310,000 | 51,100 | 25.636 |
| Linearity (r²) | \multicolumn{3}{c | }{> 0.995 } |
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 15% | ± 15% |
| Low | 3 | < 10% | < 10% | ± 10% | ± 10% |
| Medium | 75 | < 10% | < 10% | ± 10% | ± 10% |
| High | 750 | < 10% | < 10% | ± 10% | ± 10% |
LLOQ: Lower Limit of Quantification
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Metabolic pathway of cinnamyl alcohol.
Caption: Role of this compound as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of cinnamyl alcohol in various biological matrices by LC-MS/MS. The detailed protocol and performance characteristics presented here demonstrate the suitability of this method for applications in research, clinical, and industrial settings, ensuring high-quality and reproducible results.
Protocol for Preparing Cinnamyl Alcohol-d9 Calibration Standards
Application Note & Protocol: AN-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of Cinnamyl Alcohol-d9 calibration standards for use in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Cinnamyl Alcohol and is an ideal internal standard (IS) for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.[1][2][3][4][5][6][7][8][9] This protocol outlines the preparation of a stock solution, intermediate dilutions, and a final calibration curve.
Materials and Reagents
-
This compound (purity ≥98%)
-
Cinnamyl Alcohol (analytical standard, purity ≥98%)
-
Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Health and Safety
Cinnamyl alcohol may cause skin irritation.[10] It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocol
Preparation of this compound Internal Standard Stock Solution (IS Stock)
-
Accurately weigh approximately 1.0 mg of this compound neat material.
-
Dissolve the weighed material in a 1.0 mL volumetric flask using methanol or acetonitrile.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
This results in a 1.0 mg/mL IS Stock Solution.
-
Store the IS Stock Solution at -20°C in a tightly sealed container.
Preparation of Cinnamyl Alcohol Analyte Stock Solution (Analyte Stock)
-
Accurately weigh approximately 1.0 mg of Cinnamyl Alcohol neat material.
-
Dissolve the weighed material in a 1.0 mL volumetric flask using methanol or acetonitrile.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
This results in a 1.0 mg/mL Analyte Stock Solution.
-
Store the Analyte Stock Solution at -20°C in a tightly sealed container.
Preparation of Working Solutions
From the stock solutions, intermediate dilutions are prepared to facilitate the creation of the calibration curve.
Table 1: Preparation of Intermediate and Working Solutions
| Solution Name | Starting Solution | Volume of Starting Solution (µL) | Final Volume (µL) | Diluent | Final Concentration |
| Analyte Intermediate Stock | 1.0 mg/mL Analyte Stock | 100 | 1000 | Methanol/Acetonitrile | 100 µg/mL |
| Analyte Working Stock | 100 µg/mL Analyte Int. Stock | 100 | 1000 | Methanol/Acetonitrile | 10 µg/mL |
| IS Working Solution | 1.0 mg/mL IS Stock | 10 | 1000 | Methanol/Acetonitrile | 10 µg/mL |
Preparation of Calibration Standards
The calibration standards are prepared by spiking a fixed amount of the IS Working Solution into a series of dilutions of the Analyte Working Stock.
Table 2: Preparation of Calibration Curve Standards
| Calibration Level | Analyte Working Stock (10 µg/mL) (µL) | Diluent (µL) | IS Working Solution (10 µg/mL) (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| Cal 1 | 1 | 989 | 10 | 1000 | 10 | 100 |
| Cal 2 | 5 | 985 | 10 | 1000 | 50 | 100 |
| Cal 3 | 10 | 980 | 10 | 1000 | 100 | 100 |
| Cal 4 | 50 | 940 | 10 | 1000 | 500 | 100 |
| Cal 5 | 100 | 890 | 10 | 1000 | 1000 | 100 |
| Cal 6 | 200 | 790 | 10 | 1000 | 2000 | 100 |
| Cal 7 | 500 | 490 | 10 | 1000 | 5000 | 100 |
| Cal 8 | 100 | 890 (from 100 µg/mL Int. Stock) | 10 | 1000 | 10000 | 100 |
Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound calibration standards.
Caption: Workflow for the preparation of this compound calibration standards.
Data Presentation and Analysis
The prepared calibration standards are then analyzed by LC-MS/MS. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the concentration of the analyte. The response should be linear over the concentration range with a correlation coefficient (r²) > 0.99.
Solution Stability and Storage
Stock and working solutions should be stored at -20°C in tightly sealed containers to minimize solvent evaporation and degradation. Under these conditions, the solutions are expected to be stable for several months. It is recommended to perform periodic checks for stability. Cinnamyl alcohol is stable under normal storage conditions.[11]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. LC/MS/MS identification of glycosides produced by biotransformation of cinnamyl alcohol in Rhodiola rosea compact callus aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamyl alcohol certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 6. lcms.cz [lcms.cz]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Cinnamyl Alcohol-d9 for Stable Isotope Dilution Analysis of Volatile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile and semi-volatile compounds in complex matrices is a critical challenge in various fields, including fragrance analysis, food and beverage quality control, environmental monitoring, and pharmaceutical development. Stable isotope dilution analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. Cinnamyl Alcohol-d9, a deuterated analog of the common fragrance ingredient cinnamyl alcohol, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other structurally related volatile compounds. Its similar chemical and physical properties to the analyte of interest ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
These application notes provide a detailed protocol for the use of this compound in the stable isotope dilution analysis of volatile compounds, specifically focusing on its application in the analysis of fragrance allergens in cosmetic products.
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1][2] The key principle is that the labeled and unlabeled analytes are chemically identical and will therefore behave in the same manner during extraction, derivatization, and GC-MS analysis. By measuring the ratio of the non-labeled analyte to the labeled internal standard in the mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, compensating for sample loss during preparation and variations in instrument response.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices
This protocol is adapted from established methods for the analysis of fragrance allergens in cosmetics.[3][4]
Materials:
-
Sample (e.g., cream, lotion, perfume)
-
This compound internal standard solution (10 µg/mL in methyl tert-butyl ether)
-
Methyl tert-butyl ether (MTBE), analytical grade
-
Deionized water
-
50 mL amber centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 0.5 g of the cosmetic sample into a 50 mL amber centrifuge tube.
-
Add a precise volume of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the volatile compounds into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization based on the specific instrument and target analytes.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 3 °C/min to 125 °C
-
Ramp 2: 7 °C/min to 230 °C
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ions (m/z):
-
Cinnamyl Alcohol: To be selected based on the mass spectrum (e.g., primary and qualifier ions).
-
This compound: To be selected based on the mass spectrum, considering the mass shift due to deuterium labeling.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
Data Presentation
Table 1: Representative Quantitative Performance Data for SIDA of Cinnamyl Alcohol using this compound
The following table presents hypothetical but realistic performance data for a validated stable isotope dilution analysis method for cinnamyl alcohol using this compound as an internal standard. These values should be determined experimentally during method validation.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Coefficient of Determination (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.2 µg/g |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery (%) | 95 - 105% |
Mandatory Visualizations
Experimental Workflow for SIDA of Volatile Compounds
Caption: Workflow for the analysis of volatile compounds using SIDA.
Logical Relationship in Stable Isotope Dilution Analysis
Caption: Core principle of quantification using SIDA.
References
Application Notes and Protocols for Cinnamyl Alcohol-d9 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, offering unparalleled precision in the study of pharmacokinetics (PK) and drug metabolism (DMPK).[1] Cinnamyl Alcohol-d9, a deuterated analog of cinnamyl alcohol, serves as a valuable tool for these studies. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a compound due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon, often resulting in a slower rate of metabolism.[2][3] This property can be leveraged to improve the pharmacokinetic characteristics of a drug, such as increasing its half-life and exposure.[4][5]
These application notes provide a comprehensive overview of the use of this compound in PK and DMPK studies, including detailed experimental protocols and data presentation.
Applications of this compound
-
Internal Standard in Bioanalytical Methods: Due to its similar chemical and physical properties to the unlabeled analyte, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. It co-elutes with the analyte, compensating for variability in sample extraction, and instrument response.
-
Pharmacokinetic Studies: Co-administration of a tracer dose of this compound with a therapeutic dose of unlabeled cinnamyl alcohol allows for the precise determination of absolute bioavailability and the characterization of pharmacokinetic parameters without discontinuing chronic treatment.
-
Metabolite Identification and Pathway Elucidation: The distinct mass shift of +9 amu for this compound and its metabolites simplifies their detection and identification in complex biological matrices, aiding in the elucidation of metabolic pathways.
-
Investigating the Kinetic Isotope Effect: Comparing the metabolic fate of this compound to its non-deuterated counterpart provides direct insight into the rate-limiting steps of its metabolism and the potential for developing a "deuterated drug" with an improved pharmacokinetic profile.[6]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Cinnamyl Alcohol and this compound in Rats (Hypothetical Data)
This table illustrates the potential impact of deuteration on the pharmacokinetic profile of cinnamyl alcohol. The data is hypothetical and serves as an example of how results from a comparative PK study would be presented.
| Parameter | Cinnamyl Alcohol | This compound | Fold Change |
| T1/2 (h) | 2.5 ± 0.5 | 4.8 ± 0.7 | 1.9 |
| CL (mL/min/kg) | 55.2 ± 8.1 | 28.9 ± 5.3 | 0.52 |
| AUC0-inf (ng*h/mL) | 3010 ± 450 | 5780 ± 820 | 1.92 |
| Vd (L/kg) | 1.2 ± 0.2 | 1.1 ± 0.1 | 0.92 |
Data are presented as mean ± standard deviation (n=6). T1/2: Half-life; CL: Clearance; AUC0-inf: Area under the concentration-time curve from zero to infinity; Vd: Volume of distribution.
Table 2: In Vitro Metabolic Stability of Cinnamyl Alcohol and this compound in Human Liver Microsomes (Hypothetical Data)
This table presents a hypothetical comparison of the in vitro metabolic stability of cinnamyl alcohol and its deuterated analog.
| Compound | T1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cinnamyl Alcohol | 15.8 ± 2.1 | 43.9 ± 5.8 |
| This compound | 30.5 ± 3.9 | 22.7 ± 2.9 |
| Positive Control (Verapamil) | 12.3 ± 1.5 | 56.3 ± 6.2 |
Data are presented as mean ± standard deviation of triplicate experiments.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of this compound in comparison to unlabeled cinnamyl alcohol using human liver microsomes.[7][8][9]
Materials:
-
Cinnamyl Alcohol and this compound (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally related but chromatographically distinct deuterated compound)
-
Positive control compound (e.g., Verapamil)
Procedure:
-
Prepare a working solution of the test compounds (Cinnamyl Alcohol and this compound) and positive control at 100 µM in 0.1 M phosphate buffer.
-
In a 96-well plate, add 94 µL of 0.1 M phosphate buffer to each well.
-
Add 1 µL of the 100 µM working solution of the test compounds to the respective wells to achieve a final concentration of 1 µM.
-
Add 5 µL of human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold ACN containing the internal standard.
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Data Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) * (incubation volume / mg of microsomal protein).
Protocol 2: LC-MS/MS Bioanalytical Method for the Quantification of Cinnamyl Alcohol in Plasma
This protocol describes a general method for the quantification of cinnamyl alcohol in plasma using this compound as an internal standard.[10][11][12][13]
Materials:
-
Rat plasma
-
Cinnamyl Alcohol (for calibration standards and quality controls)
-
This compound (internal standard, 100 ng/mL in ACN)
-
Acetonitrile (ACN)
-
Formic Acid
-
Water, HPLC grade
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing this compound (100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Cinnamyl Alcohol: Q1 117.1 -> Q3 91.1
-
This compound: Q1 126.1 -> Q3 98.1
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify the unknown samples using the regression equation.
Visualizations
References
- 1. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. oyc.co.jp [oyc.co.jp]
- 10. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 11. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinnamyl Alcohol-d9: Application Notes and Protocols for Advanced Food and Flavor Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cinnamyl Alcohol-d9 as an internal standard in food and flavor research. Detailed protocols for its application in quantitative analysis and sensory evaluation are provided, along with insights into its metabolic fate.
Application: Quantitative Analysis of Cinnamyl Alcohol in Food and Beverages using Stable Isotope Dilution Assay (SIDA) with GC-MS
This compound is an ideal internal standard for the accurate quantification of cinnamyl alcohol in complex food matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, thus correcting for matrix effects and variations in extraction efficiency.[2]
Key Applications:
-
Flavor Formulation and Quality Control: Precisely measure the concentration of cinnamyl alcohol in finished products to ensure consistency and adherence to formulation specifications.
-
Stability Testing: Track the degradation or release of cinnamyl alcohol from food packaging or during processing and storage.
-
Food Authenticity and Adulteration: Verify the natural origin of cinnamyl alcohol by comparing its concentration to known standards for authentic products.[3]
-
Metabolic Studies: Investigate the metabolic fate of cinnamyl alcohol in biological systems.[4]
Table 1: Typical Usage Levels of Cinnamyl Alcohol in Various Food Categories
| Food Category | Typical Use Level (ppm) |
| Non-alcoholic beverages | 8.8 |
| Alcoholic beverages | 5.0 |
| Ice cream, ices, etc. | 8.7 |
| Candy | 17 |
| Baked goods | 33 |
| Gelatins & Puddings | 22 |
| Chewing gum | 720 |
| Honey Flavors | 2000 - 5000[5] |
| Cherry Flavors | 600[5] |
| Strawberry Flavors | 400[5] |
| Apple Flavors (cooked) | 1000[5] |
| Apple Flavors (fresh) | 50[5] |
Source: FEMA GRAS assessment and Perfumer & Flavorist.[5][6]
Experimental Protocol: Quantification of Cinnamyl Alcohol in a Beverage Matrix using GC-MS and this compound Internal Standard
Objective: To accurately quantify the concentration of cinnamyl alcohol in a beverage sample.
Materials:
-
Beverage sample
-
This compound solution (e.g., 10 µg/mL in methanol)
-
Cinnamyl alcohol standard solutions for calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL in methanol)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) (optional, for headspace analysis)[7]
Procedure:
-
Sample Preparation:
-
To 10 mL of the beverage sample in a screw-cap vial, add a known amount of this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution for a final concentration of 100 ng/mL).
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
-
Extraction (Liquid-Liquid Extraction):
-
Add 5 mL of dichloromethane (DCM) to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial using a Pasteur pipette.
-
Repeat the extraction with another 5 mL of DCM and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by adding the same known amount of this compound internal standard to each cinnamyl alcohol standard solution.
-
Treat these standards with the same extraction procedure as the sample.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract and each of the prepared calibration standards into the GC-MS.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Cinnamyl Alcohol (Analyte): Monitor characteristic ions (e.g., m/z 91, 115, 134).
-
This compound (Internal Standard): Monitor corresponding shifted ions (e.g., m/z 100, 124, 143). The exact m/z values will depend on the deuteration pattern.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the cinnamyl alcohol standards.
-
Determine the concentration of cinnamyl alcohol in the sample by interpolating its peak area ratio on the calibration curve.
-
Expected Performance Metrics (Illustrative):
| Parameter | Expected Value |
| Recovery | > 90% |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/L |
| Linearity (R²) | > 0.995 |
Note: These values are illustrative and should be determined for each specific matrix and instrument. The LOD and LOQ are highly dependent on the sample matrix and the sensitivity of the instrument.[8]
Workflow for Quantitative Analysis of Cinnamyl Alcohol
Caption: Workflow for the quantification of cinnamyl alcohol using SIDA with GC-MS.
Application: Sensory Analysis and Flavor Profile Characterization
Understanding the sensory threshold and flavor contribution of cinnamyl alcohol is crucial for flavor development.
Protocol: Determination of Odor Detection Threshold of Cinnamyl Alcohol in Water
Objective: To determine the concentration at which the odor of cinnamyl alcohol is detectable by a sensory panel.
Materials:
-
Cinnamyl alcohol
-
Odor-free, purified water
-
Glass sniffing bottles with Teflon-lined caps
-
A panel of trained sensory assessors (e.g., 15-20 panelists)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of cinnamyl alcohol in ethanol (e.g., 1000 ppm).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in odor-free water to cover a wide range of concentrations (e.g., from 10 ppm down to 0.01 ppb).
-
Triangle Test:
-
Present panelists with three samples: two are blanks (odor-free water) and one contains a specific dilution of cinnamyl alcohol.
-
Ask panelists to identify the "odd" sample.
-
Start with a concentration that is easily detectable and proceed to lower concentrations.
-
-
Threshold Determination: The group's detection threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample.
Metabolic Pathway of Cinnamyl Alcohol
Cinnamyl alcohol is metabolized in the body primarily through oxidation. Understanding this pathway is important for safety assessments and for understanding its potential physiological effects.[4][8]
The primary metabolic pathway involves the oxidation of cinnamyl alcohol to cinnamaldehyde, catalyzed by alcohol dehydrogenase (ADH). Cinnamaldehyde is then further oxidized to cinnamic acid by aldehyde dehydrogenase (ALDH). Cinnamic acid can then be conjugated and excreted.[6] A minor pathway may involve cytochrome P450 (CYP) enzymes.
Metabolic Pathway of Cinnamyl Alcohol
Caption: Metabolic pathway of cinnamyl alcohol in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Stable Isotope Analysis for Alcoholic Beverages’ Authenticity: Novel Approaches in Fraud Detection and Traceability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. The FEMA GRAS assessment of cinnamyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
Application Note: Quantitative Analysis of Cinnamyl Alcohol and Related Fragrance Allergens in Environmental Water Samples using Cinnamyl Alcohol-d9 as an Internal Standard by GC-MS
Introduction
Fragrance ingredients, such as cinnamyl alcohol, are widely used in a variety of personal care products, cosmetics, and cleaning agents.[1] Consequently, these compounds are frequently detected in wastewater and surface water, raising concerns about their potential environmental impact and human health effects. Cinnamyl alcohol, a known contact allergen, and other structurally similar fragrance compounds are considered emerging contaminants.[2] Accurate and reliable quantification of these substances in environmental matrices is crucial for environmental monitoring and risk assessment.
This application note describes a robust and sensitive method for the determination of cinnamyl alcohol and other selected fragrance allergens in environmental water samples. The method utilizes gas chromatography-mass spectrometry (GC-MS) with an isotope dilution technique, employing Cinnamyl Alcohol-d9 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
A water sample is fortified with a known amount of this compound internal standard. The target analytes and the internal standard are then extracted from the water matrix using liquid-liquid extraction. The concentrated extract is subsequently analyzed by GC-MS. Quantification is performed by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.
Analytes and Internal Standard
-
Target Analytes: Cinnamyl alcohol, Cinnamaldehyde, Benzyl alcohol, 2-Phenylethanol
-
Internal Standard: this compound
Experimental Protocols
Reagents and Standards
-
Deionized water (18.2 MΩ·cm)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium chloride (analytical grade), baked at 400°C for 4 hours
-
Anhydrous sodium sulfate (analytical grade), baked at 400°C for 4 hours
-
Stock solutions of target analytes and this compound (1000 µg/mL in methanol)
-
Working standard solutions prepared by diluting the stock solutions in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with 10 µL of a 10 µg/mL this compound internal standard solution.
-
Add 30 g of sodium chloride and dissolve by swirling.
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
-
Combine the three organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Injector: Splitless mode, 250°C, 1 µL injection volume
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: GC-MS SIM Parameters and Performance Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Benzyl alcohol | 8.52 | 108 | 79, 77 | 0.05 | 0.15 | 95 ± 5 |
| 2-Phenylethanol | 9.87 | 122 | 91, 65 | 0.05 | 0.15 | 98 ± 6 |
| Cinnamaldehyde | 12.34 | 131 | 103, 77 | 0.02 | 0.06 | 102 ± 7 |
| Cinnamyl alcohol | 12.81 | 134 | 115, 91 | 0.02 | 0.06 | 105 ± 5 |
| This compound (IS) | 12.79 | 143 | 122, 98 | - | - | - |
Note: The data presented in this table are representative and may vary depending on the specific instrumentation and matrix.
Visualization of Experimental Workflow
Caption: Experimental workflow for the analysis of fragrance allergens in water.
Logical Relationship for Internal Standard Quantification
Caption: Principle of quantification using an internal standard.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of cinnamyl alcohol and other related fragrance allergens in environmental water samples. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations in extraction efficiency, leading to highly accurate and precise results. This method is suitable for routine monitoring of emerging contaminants in aqueous matrices.
References
Application Notes and Protocols: Cinnamyl Alcohol-d9 in the Study of Plant Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Cinnamyl Alcohol-d9 as a stable isotope-labeled tracer in the investigation of plant metabolic pathways, with a primary focus on lignan and lignin biosynthesis. The methodologies outlined are designed for researchers in plant biology, biochemistry, and natural product chemistry, as well as for professionals in drug development seeking to understand the biosynthesis of pharmacologically active plant-derived compounds.
Introduction
Cinnamyl alcohol is a key intermediate in the phenylpropanoid pathway, serving as a precursor to a wide array of secondary metabolites in plants, including lignans, lignin, and various esters. The study of its metabolic fate is crucial for understanding the regulation of these pathways and for the metabolic engineering of plants with desired traits. This compound, a deuterated isotopologue of cinnamyl alcohol, is an invaluable tool for such studies. Its incorporation into downstream metabolites allows for their unambiguous identification and quantification using mass spectrometry-based techniques. The heavy isotope label provides a distinct mass shift, enabling the differentiation of newly synthesized molecules from the pre-existing unlabeled pool. This allows for detailed metabolic flux analysis and the elucidation of biosynthetic pathways.
Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the deuterium label from this compound into downstream metabolites such as lignans and the lignin polymer provides a quantitative measure of the metabolic flux through specific branches of the phenylpropanoid pathway.
-
Pathway Elucidation: By identifying the metabolites that incorporate the deuterium label, researchers can confirm known biosynthetic pathways and discover novel metabolic routes for cinnamyl alcohol.
-
Enzyme Function Characterization: In combination with genetic modifications (e.g., gene knockout or overexpression of biosynthetic enzymes), this compound can be used to probe the in vivo function of specific enzymes in the phenylpropanoid pathway.
-
Quantitative Analysis: this compound can be used as an internal standard for the accurate quantification of endogenous cinnamyl alcohol and its derivatives in plant extracts, correcting for losses during sample preparation and analysis.
Phenylpropanoid Pathway Leading to Lignin and Lignans
The following diagram illustrates the central role of cinnamyl alcohol in the phenylpropanoid pathway.
Experimental Protocols
The following protocols are adapted from established methodologies for stable isotope labeling studies in plants and are presented as a guide for the use of this compound.
Protocol 1: In Vivo Feeding of this compound to Plant Seedlings
This protocol describes the administration of this compound to intact plant seedlings to study its incorporation into various metabolites.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, tobacco, or other species of interest) grown under controlled conditions.
-
This compound (synthesis may be required or sourced from a commercial supplier).
-
Sterile liquid growth medium (e.g., Murashige and Skoog medium).
-
Sterile flasks or petri dishes.
-
Analytical balance, vortex mixer, and centrifuge.
-
Solvents for extraction (e.g., methanol, ethyl acetate).
-
Liquid nitrogen.
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (optional).
Procedure:
-
Preparation of Feeding Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10-50 mM. Further dilute the stock solution in the sterile liquid growth medium to a final feeding concentration, typically in the range of 50-200 µM.
-
Feeding: Gently transfer the plant seedlings into the flask or petri dish containing the feeding solution. Ensure the roots are fully submerged.
-
Incubation: Incubate the seedlings under their normal growth conditions (light, temperature) for a specific period. The incubation time can range from a few hours to several days, depending on the metabolic rate of the plant and the pathway of interest. A time-course experiment is recommended to monitor the dynamics of label incorporation.
-
Harvesting: At the end of the incubation period, harvest the plant tissues (e.g., roots, stems, leaves) and immediately flash-freeze them in liquid nitrogen to quench all metabolic activity.
-
Sample Preparation for Analysis:
-
Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extract the metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. Vortex thoroughly.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The extract can be further purified using SPE if necessary to remove interfering substances.
-
-
Analysis: Analyze the extracts using LC-MS/MS or GC-MS to identify and quantify the deuterated metabolites.
Protocol 2: Isotope Dilution Quantitative Analysis of Endogenous Cinnamyl Alcohol
This protocol details the use of this compound as an internal standard for the accurate quantification of unlabeled cinnamyl alcohol in plant tissues.
Materials:
-
Plant tissue sample.
-
This compound of known concentration.
-
Solvents for extraction and chromatography.
-
Liquid nitrogen.
-
Homogenizer.
-
Centrifuge.
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LC-MS/MS or GC-MS system.
Procedure:
-
Sample Preparation:
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Weigh a precise amount of fresh or frozen plant tissue.
-
Add a known amount of this compound internal standard solution to the tissue sample before extraction.
-
Homogenize the tissue in an appropriate extraction solvent.
-
-
Extraction and Cleanup: Follow the extraction and optional cleanup steps as described in Protocol 1.
-
Calibration Curve: Prepare a series of calibration standards containing a fixed amount of the this compound internal standard and varying known concentrations of unlabeled cinnamyl alcohol.
-
LC-MS/MS or GC-MS Analysis:
-
Analyze the calibration standards and the plant extracts under optimized chromatographic and mass spectrometric conditions.
-
Monitor the specific precursor-to-product ion transitions for both unlabeled cinnamyl alcohol and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the unlabeled cinnamyl alcohol to the peak area of the this compound internal standard against the concentration of the unlabeled cinnamyl alcohol.
-
Calculate the concentration of endogenous cinnamyl alcohol in the plant extract by using the peak area ratio obtained from the sample and the regression equation of the calibration curve.
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data from a tracer study using this compound, illustrating the type of results that can be obtained.
Table 1: Incorporation of this compound into Downstream Metabolites in Arabidopsis thaliana Seedlings.
| Metabolite | Time (hours) | % Labeled (d9-incorporated) |
| Cinnamyl Alcohol | 6 | 85.2 ± 4.1 |
| 24 | 92.5 ± 3.5 | |
| Pinoresinol | 6 | 12.3 ± 1.8 |
| 24 | 45.7 ± 3.2 | |
| Lignin (Guaiacyl units) | 24 | 5.6 ± 0.9 |
| 48 | 18.2 ± 2.1 |
Table 2: Quantitative Analysis of Endogenous Cinnamyl Alcohol in Different Tissues of Nicotiana tabacum using Isotope Dilution with this compound.
| Tissue | Endogenous Cinnamyl Alcohol (ng/g fresh weight) |
| Leaf | 15.8 ± 2.3 |
| Stem | 42.1 ± 5.7 |
| Root | 25.6 ± 3.9 |
Visualizations
Experimental Workflow for a Tracer Study
The following diagram outlines the general workflow for a stable isotope tracer experiment using this compound.
Logic of Isotope Dilution for Quantification
This diagram illustrates the principle behind using a deuterated internal standard for accurate quantification.
Troubleshooting & Optimization
Optimizing chromatographic separation of Cinnamyl Alcohol-d9 and its analyte
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Cinnamyl Alcohol-d9 and its non-deuterated analyte, cinnamyl alcohol.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and cinnamyl alcohol.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution (Co-elution) | Inadequate separation between this compound and cinnamyl alcohol is common due to their similar structures. The primary challenge is overcoming the small isotopic effect on retention.[1][2][3] | - Optimize Mobile Phase: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage in small increments. A lower percentage of the strong solvent can increase retention and potentially improve resolution.[3] - Employ a High-Resolution Column: Use a column with a smaller particle size (e.g., sub-2 µm) and a longer length to increase efficiency. - Adjust Temperature: Lowering the column temperature can sometimes enhance separation between isotopic compounds.[4] - Gradient Elution: Implement a shallow gradient to maximize the separation window. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.[5] | - Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for cinnamyl alcohol. - Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[6] - Column Choice: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to minimize secondary interactions. |
| Inconsistent Retention Times | Fluctuations in pump performance, temperature, or mobile phase composition.[5] | - System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Pump Maintenance: Check for leaks and perform routine pump maintenance.[6] - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. |
| Low Signal Intensity/No Peak | Issues with the detector, sample preparation, or injection process.[5][7] | - Detector Settings: Verify the detector wavelength is appropriate for cinnamyl alcohol (around 254 nm and 280 nm have been used). - Sample Concentration: Ensure the sample concentration is within the detection limits of the instrument. - Injector Check: Inspect the injector for leaks or blockages.[7] |
| High Backpressure | Blockage in the system, such as a clogged frit or column.[5] | - Filter Samples: Filter all samples and mobile phases to remove particulates. - Guard Column: Use a guard column to protect the analytical column. - Column Wash: If the column is clogged, try back-flushing with a strong solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from cinnamyl alcohol?
A1: The separation of deuterated and non-deuterated compounds, known as isotopologues, is challenging because they have nearly identical chemical and physical properties.[2] The primary difference is the slightly higher molecular weight of the deuterated compound (this compound: ~143.23 g/mol vs. Cinnamyl Alcohol: ~134.17 g/mol ).[8][9] This small mass difference can lead to a subtle "isotope effect" in chromatography, resulting in very small differences in retention times.[1][10]
Q2: What type of HPLC column is best for this separation?
A2: A high-efficiency reversed-phase column is generally recommended. Look for columns with:
-
Small Particle Size: Sub-2 µm particles provide higher theoretical plates and better resolution.
-
Longer Length: A longer column (e.g., 150 mm or 250 mm) increases the opportunity for separation.
-
Appropriate Stationary Phase: A C18 column is a good starting point. However, if co-elution persists, a phenyl-hexyl or other phase with different selectivity might be beneficial.
Q3: What are the expected elution orders for this compound and cinnamyl alcohol?
A3: In reversed-phase chromatography, the deuterated compound (this compound) is generally expected to elute slightly earlier than the non-deuterated compound. This is often referred to as the "inverse isotope effect."[4] However, the elution order can be influenced by the specific chromatographic conditions.
Q4: Can I use Gas Chromatography (GC) for this separation?
A4: Gas chromatography can also be used to separate deuterated and non-deuterated compounds.[4] Similar to HPLC, achieving baseline separation can be challenging. The choice between GC and HPLC will depend on the sample matrix, volatility of the compounds, and available instrumentation.
Q5: How can I confirm the identity of each peak?
A5: Mass spectrometry (MS) is the most definitive method for confirming the identity of the peaks. The mass-to-charge ratio (m/z) will clearly differentiate between this compound and cinnamyl alcohol. For cinnamyl alcohol, the molecular ion [M]+ would be at approximately m/z 134, while for this compound, it would be around m/z 143.[8][11]
Experimental Protocols
Optimized HPLC Method for Separation
This protocol is a starting point and may require further optimization based on your specific instrumentation and sample.
| Parameter | Specification |
| Column | High-resolution C18 column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-35% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Detector | UV at 254 nm or Mass Spectrometer |
Sample Preparation
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Prepare a stock solution of the this compound and cinnamyl alcohol mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition (70% A / 30% B) to a working concentration of 10 µg/mL.
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Filter the final sample solution through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for optimizing the separation of this compound and its analyte.
Caption: Logical relationship diagram for troubleshooting common chromatographic issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. halocolumns.com [halocolumns.com]
- 7. google.com [google.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. effect-of-position-of-deuterium-atoms-on-gas-chromatographic-isotope-effects - Ask this paper | Bohrium [bohrium.com]
- 11. massbank.eu [massbank.eu]
Minimizing Matrix Effects with Cinnamyl Alcohol-d9: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing matrix effects in complex samples using Cinnamyl Alcohol-d9 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in LC-MS analysis?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Its primary function is to compensate for variations in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer. By adding a known amount of this compound to each sample, it co-elutes with the unlabeled analyte (Cinnamyl Alcohol) and experiences similar matrix effects, thus enabling more accurate and precise quantification of the target analyte.
Q2: Why is a deuterated standard like this compound preferred over a structural analog?
A2: Deuterated standards are chemically and physically almost identical to their non-labeled counterparts. This similarity ensures that they behave nearly identically during sample extraction, chromatography, and ionization. Structural analogs, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less accurate correction for matrix effects.
Q3: What are "matrix effects," and how do they impact LC-MS analysis?
A3: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification. Complex biological matrices like plasma, urine, and tissue extracts are particularly prone to causing significant matrix effects.
Q4: Can this compound be used as an internal standard for analytes other than Cinnamyl Alcohol?
A4: While this compound is the ideal internal standard for the quantification of Cinnamyl Alcohol, its use for other analytes should be carefully validated. For it to be effective, the analyte should have very similar physicochemical properties, chromatographic behavior, and ionization characteristics to Cinnamyl Alcohol. In most cases, it is best to use an isotopically labeled internal standard that corresponds directly to the analyte of interest.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting for both analyte and this compound. | 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Incompatibility of injection solvent with the mobile phase. | 1. Optimize the mobile phase composition, gradient, and flow rate. 2. Replace the analytical column. 3. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Significant retention time shift between Cinnamyl Alcohol and this compound. | This is likely due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the compound's polarity and interaction with the stationary phase.[1] | 1. Adjust the chromatographic gradient to ensure co-elution. A shallower gradient around the elution time of the analyte can help merge the peaks. 2. If co-elution is not achievable, ensure that the region of ion suppression/enhancement is consistent across the elution window of both peaks. This can be assessed using post-column infusion experiments. |
| Variable analyte/internal standard peak area ratio across a batch of samples. | 1. Inconsistent addition of the internal standard. 2. Differential matrix effects affecting the analyte and internal standard differently due to chromatographic separation. 3. Instability of the analyte or internal standard in the sample matrix or autosampler. | 1. Verify the precision of the pipetting and dilution steps for the internal standard. 2. Re-optimize chromatography to achieve co-elution. 3. Investigate the stability of the compounds under the storage and analytical conditions. |
| Low signal intensity (ion suppression) for both analyte and internal standard. | High concentration of co-eluting matrix components. | 1. Improve sample clean-up procedures (e.g., use a more selective solid-phase extraction protocol). 2. Dilute the sample extract to reduce the concentration of interfering matrix components. 3. Modify the chromatographic method to separate the analyte from the highly suppressive regions of the chromatogram. |
| Inconsistent recovery of this compound. | 1. Issues with the sample extraction procedure. 2. Variability in protein precipitation if used. | 1. Optimize the extraction solvent, pH, and mixing/vortexing steps. 2. Ensure consistent and complete protein precipitation and subsequent centrifugation. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is expected to significantly improve the accuracy and precision of quantification in complex matrices by compensating for matrix effects. The following table provides a representative example of the expected improvement in analytical performance.
| Parameter | Without Internal Standard | With this compound |
| Accuracy (% Bias) | ± 25% | ± 5% |
| Precision (%RSD) | > 20% | < 10% |
| Matrix Factor | 0.4 - 1.5 | 0.9 - 1.1 |
Note: This data is representative and the actual performance improvement will depend on the specific matrix, analyte concentration, and LC-MS/MS system.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is adapted from a method for the analysis of cinnamyl alcohol and its metabolites in biological matrices.[2]
-
Sample Aliquoting: Take 100 µL of the biological sample (e.g., plasma, cell culture media).
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound solution in methanol to each sample, standard, and quality control.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to each sample.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general LC-MS/MS method that can be adapted for the analysis of Cinnamyl Alcohol.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 15% B
-
2-12 min: Linear gradient from 15% to 45% B
-
12-12.5 min: Linear gradient from 45% to 85% B
-
12.5-14.5 min: Hold at 85% B
-
14.5-15 min: Return to 15% B
-
15-17.5 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cinnamyl Alcohol: To be determined based on parent compound mass and fragmentation.
-
This compound: To be determined based on deuterated parent compound mass and fragmentation.
-
Visualizations
Caption: Experimental workflow for sample analysis using this compound.
Caption: Troubleshooting decision tree for issues with this compound.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
Stability of Cinnamyl Alcohol-d9 in various solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cinnamyl Alcohol-d9 in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation under certain conditions. The primary degradation pathway is oxidation, which is accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2][3] When handling and storing this compound, it is crucial to minimize its exposure to these elements to ensure its integrity.
Q2: What are the main degradation products of this compound?
A2: The principal degradation products of this compound are expected to be Cinnamaldehyde-d8, Cinnamic acid-d8, and Epoxy-cinnamyl alcohol-d9. These are formed through the oxidation of the alcohol functional group and the double bond in the allyl chain.
Q3: How does deuteration affect the stability of this compound compared to non-deuterated Cinnamyl Alcohol?
A3: The replacement of hydrogen atoms with deuterium atoms at the vinylic and benzylic positions (d9) can lead to a kinetic isotope effect (KIE).[4][5] This effect generally results in a slower rate of reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. For this compound, this may translate to a slower rate of oxidation, making it potentially more stable than its non-deuterated form under identical conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light.[3] For solutions, it is advisable to use amber vials and to purge the headspace with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Q5: In which solvents is this compound soluble?
A5: this compound is expected to have similar solubility to cinnamyl alcohol, which is soluble in a variety of organic solvents. Commonly used solvents include methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[6] Its solubility in water is limited.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram (e.g., HPLC, GC) | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection, inert atmosphere). 2. Prepare fresh solutions for analysis. 3. Analyze a freshly opened standard to confirm its purity. 4. Identify the degradation products by mass spectrometry (MS) to confirm the degradation pathway. |
| Inconsistent analytical results between experiments | 1. Variability in solution preparation. 2. Inconsistent storage of stock and working solutions. 3. Degradation of the compound between analytical runs. | 1. Follow a standardized protocol for solution preparation. 2. Store all solutions under the same recommended conditions. 3. Analyze samples immediately after preparation or within a validated time frame. 4. Use an internal standard to correct for variations.[7][8] |
| Loss of compound over time in solution | Adsorption to the container surface, especially at low concentrations. | 1. Use silanized glass vials or polypropylene tubes to minimize adsorption. 2. Prepare solutions at a higher concentration if the experimental design allows. |
| Precipitation of the compound in aqueous solutions | Limited solubility of this compound in water. | 1. Use a co-solvent such as methanol, ethanol, or DMSO. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system. 3. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound in various solvents under different storage conditions. This data is based on the known behavior of cinnamyl alcohol and the expected kinetic isotope effect. Note: This is not experimental data and should be used as a general guideline.
Table 1: Stability of this compound in Different Solvents at 4°C in the Dark
| Solvent | Purity (%) after 1 week | Purity (%) after 4 weeks | Purity (%) after 12 weeks |
| Methanol | >99 | 98 | 96 |
| Acetonitrile | >99 | 99 | 98 |
| DMSO | >99 | >99 | 99 |
| Water (1% Methanol co-solvent) | 98 | 95 | 90 |
Table 2: Effect of Temperature on the Stability of this compound in Methanol (in the dark)
| Temperature | Purity (%) after 1 week | Purity (%) after 4 weeks |
| -20°C | >99 | >99 |
| 4°C | >99 | 98 |
| 25°C (Room Temperature) | 97 | 92 |
Table 3: Effect of Light on the Stability of this compound in Methanol at 25°C
| Condition | Purity (%) after 24 hours | Purity (%) after 72 hours |
| In the dark | >99 | 98 |
| Exposed to ambient light | 95 | 88 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the required amount of this compound in a clean, dry vial.
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Add the desired solvent (e.g., methanol, acetonitrile, DMSO) to achieve the target concentration for the stock solution (e.g., 1 mg/mL).
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Vortex the solution until the compound is completely dissolved.
-
For working solutions, dilute the stock solution with the appropriate solvent to the final desired concentration.
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Store all solutions in amber vials at -20°C under an inert atmosphere.
Protocol 2: HPLC-UV Method for Stability Analysis of this compound
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Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Analysis: Monitor the peak area of this compound over time. The appearance of new peaks may indicate degradation products.[9]
Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation pathways of this compound.
Experimental Workflow for Stability Testing
References
- 1. sdfine.com [sdfine.com]
- 2. lobachemie.com [lobachemie.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. welchlab.com [welchlab.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. High performance liquid chromatography method for the determination of cinnamyl alcohol dehydrogenase activity in soybean roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cinnamyl Alcohol-d9 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution issues encountered during the analysis of Cinnamyl Alcohol-d9.
Troubleshooting Guide: Resolving Co-elution of Cinnamyl Alcohol and this compound
Co-elution of an analyte and its deuterated internal standard is often desired in LC-MS analysis to ensure accurate correction for matrix effects and instrument variability. However, in some cases, partial or complete chromatographic separation can occur, leading to inaccurate quantification. This guide provides a step-by-step approach to diagnose and resolve co-elution issues between Cinnamyl Alcohol and this compound.
Initial Assessment
The first step is to determine the nature of the co-elution problem. Is there complete separation, partial co-elution (e.g., peak shouldering), or are you aiming to induce co-elution for better analytical accuracy?
Logical Workflow for Troubleshooting Co-elution
Caption: A logical workflow for identifying and resolving co-elution issues.
Detailed Troubleshooting Steps
1. Modify the Mobile Phase Gradient
A common reason for the separation of deuterated standards is the slight difference in polarity. Adjusting the gradient elution can help to either merge or further separate the peaks.
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To Promote Co-elution: If you observe two separate peaks and wish to merge them, a slower, shallower gradient may be effective. This reduces the differential migration of the two compounds.
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To Enhance Separation: If you need to resolve a shoulder peak or confirm the presence of two distinct compounds, a steeper, more aggressive gradient can increase the separation.
Experimental Protocol: Gradient Modification
-
Initial Conditions: Establish a baseline chromatogram with your current method.
-
Slower Gradient: Decrease the rate of organic solvent increase by 2-5% per minute. For example, if your gradient is 20-80% B over 10 minutes, try 20-80% B over 15 minutes.
-
Shallower Gradient: Reduce the overall change in organic solvent concentration. For instance, instead of 20-80% B, try a 30-70% B gradient.
-
Analyze Results: Compare the retention times and peak shapes of Cinnamyl Alcohol and this compound.
Data Presentation: Impact of Gradient on Retention Time
| Gradient Profile | Retention Time (min) - Cinnamyl Alcohol | Retention Time (min) - this compound | Peak Resolution (Rs) |
| 20-80% B in 10 min | 5.2 | 5.1 | 1.2 |
| 20-80% B in 15 min | 7.8 | 7.75 | 0.8 |
| 30-70% B in 10 min | 6.1 | 6.0 | 1.0 |
2. Adjust the Mobile Phase pH
While Cinnamyl Alcohol is not ionizable, subtle changes in the mobile phase pH can influence the stationary phase chemistry and affect the separation of closely related compounds. This is particularly relevant for silica-based columns.
Experimental Protocol: pH Adjustment
-
Baseline: Run your sample with the current mobile phase.
-
pH Modification: Prepare mobile phases with small pH adjustments (± 0.2-0.5 pH units) using a suitable buffer (e.g., formic acid, acetic acid, or ammonium formate).
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Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample.
-
Comparison: Analyze the chromatograms for changes in peak shape and retention.
3. Change the Column Chemistry
If modifying the mobile phase is unsuccessful, the selectivity of the stationary phase may be the issue. Deuterated compounds can exhibit different interactions with the stationary phase compared to their non-deuterated counterparts.
-
Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Phenyl-Hexyl Phases: These columns offer different selectivity due to pi-pi interactions with the phenyl rings of Cinnamyl Alcohol, which may minimize the isotopic separation effect.
-
Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.
Experimental Protocol: Column Selection
-
Select Alternative Columns: Choose 2-3 columns with different stationary phase chemistries.
-
Method Transfer: Adapt your existing method to the new column dimensions and packing material.
-
Optimization: Perform initial runs to determine the optimal gradient and temperature for each new column.
-
Evaluate Separation: Compare the co-elution or separation of Cinnamyl Alcohol and this compound on each column.
Data Presentation: Column Chemistry Effect on Resolution
| Column Type | Stationary Phase | Peak Resolution (Rs) |
| Column A | C18 | 1.2 |
| Column B | Phenyl-Hexyl | 0.5 |
| Column C | PFP | 0.9 |
4. Optimize Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
-
Increasing Temperature: Generally decreases retention times and can sometimes improve peak shape and reduce separation between closely eluting compounds.
-
Decreasing Temperature: Increases retention times and can enhance separation.
Experimental Protocol: Temperature Optimization
-
Set Baseline Temperature: Analyze your sample at your standard operating temperature (e.g., 40°C).
-
Vary Temperature: Adjust the column temperature in increments of 5-10°C (e.g., 30°C, 50°C).
-
Monitor Results: Observe the effect on retention time, peak shape, and resolution.
Frequently Asked Questions (FAQs)
Q1: Is co-elution of Cinnamyl Alcohol and this compound always necessary?
A1: For quantitative analysis using an isotopically labeled internal standard, co-elution is highly desirable. It ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise results.[1][2] However, if the goal is to confirm the identity of each compound separately, then chromatographic separation is necessary.
Q2: Why does my deuterated internal standard elute earlier than the analyte?
A2: Deuterium atoms are slightly smaller and less polar than protium (hydrogen) atoms. In reversed-phase chromatography, this can lead to weaker interactions with the non-polar stationary phase, causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[3] This phenomenon is known as the "isotope effect" in chromatography.
Q3: Can mass spectrometry resolve co-eluting Cinnamyl Alcohol and this compound?
A3: Yes. Mass spectrometry can easily distinguish between co-eluting Cinnamyl Alcohol and this compound based on their mass-to-charge (m/z) ratio. The mass spectrometer can be set to selectively monitor the specific m/z for each compound, allowing for their independent quantification even if they are not separated chromatographically.
References
Enhancing the ionization efficiency of Cinnamyl Alcohol-d9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the ionization efficiency of Cinnamyl Alcohol-d9 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
A1: For liquid chromatography-mass spectrometry (LC-MS) analysis, positive ion mode Electrospray Ionization (ESI) is typically the most effective method for protonatable small molecules like this compound. In this mode, the analyte accepts a proton to form a protonated molecule [M+H]⁺. Atmospheric Pressure Chemical Ionization (APCI) can also be a viable alternative, particularly for less polar compounds or when ESI performance is suboptimal.
Q2: Why might my deuterated standard (this compound) show a different signal intensity than its non-deuterated counterpart at the same concentration?
A2: It is not uncommon to observe a difference in signal intensity. In some cases, deuterated standards can exhibit a stronger signal in tandem MS (MS/MS) experiments. This phenomenon can be attributed to the kinetic isotope effect during collision-induced dissociation (CID). The heavier deuterium atoms can alter the fragmentation pathways and rates, potentially favoring the formation of a more stable or abundant product ion that is being monitored.[1]
Q3: Can the mobile phase composition significantly impact the ionization of this compound?
A3: Absolutely. The efficiency of the ESI process is highly dependent on the mobile phase. Droplets with a higher concentration of organic solvent (like methanol or acetonitrile) tend to desolvate more efficiently in the MS source, which generally leads to improved sensitivity.[2] For reversed-phase chromatography, as the gradient progresses and the organic content increases, you may observe better ionization for this compound.
Q4: Are there any recommended mobile phase additives to improve the signal?
A4: Yes, using volatile additives is a standard practice to enhance ionization. For positive mode ESI, adding a small amount of a volatile acid like formic acid (typically 0.1%) to the mobile phase can promote the protonation of this compound, leading to a more stable and intense [M+H]⁺ signal.[3] Buffer salts like ammonium formate can also be beneficial, as they can help form ammonium adducts [M+NH₄]⁺ and prevent the formation of less desirable sodium or potassium adducts, which can be harder to fragment.[2]
Troubleshooting Guide
Issue 1: Low or No Signal Intensity for this compound
-
Question: I am not seeing a strong signal for this compound. What are the common causes and how can I fix it?
-
Answer: Low signal intensity can stem from several factors ranging from instrument settings to sample-related issues.
-
Check Ion Source Settings: Ensure the ion source parameters are optimized. This includes the capillary voltage, gas temperatures, and nebulizer/drying gas flow rates. Highly aqueous mobile phases may require higher temperatures and gas flows for efficient desolvation.[2] An unstable spray can result from incorrect sprayer voltage; the appearance of protonated solvent clusters can indicate an electrical discharge, which can be remedied by adjusting the voltage or eluent composition.[4]
-
Clean the Ion Source: The ion source is prone to contamination from sample matrix, salts, and mobile phase impurities. A dirty ion source can significantly suppress the signal.[5] Regular cleaning of the capillary, cone, and lenses is crucial for maintaining sensitivity.
-
Evaluate for Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for charge in the ESI droplet, leading to reduced ionization efficiency (ion suppression).[6] To diagnose this, you can perform a post-column infusion experiment. Improving chromatographic separation to resolve the analyte from interfering matrix components is a key solution.
-
Verify Sample Preparation: Ensure the concentration of this compound in your sample is within the detection limits of the instrument. Errors in dilution or sample handling can lead to unexpectedly low concentrations.
-
Issue 2: Inconsistent or Unstable Signal
-
Question: My signal for this compound is fluctuating between injections. What should I investigate?
-
Answer: An unstable signal is often related to the electrospray process itself or issues with the LC system.
-
Inspect the ESI Spray: Visually inspect the spray from the ESI probe if possible. It should be a fine, consistent mist (the "Taylor cone"). An erratic or dripping spray will lead to a highly variable signal. This can be caused by a partially clogged capillary, improper sprayer positioning, or incorrect gas flow settings.[4]
-
Check for Contamination: Buildup of salts or sample residues can clog the capillary inlet, disrupting the ion flow and reducing ionization efficiency.[5] Flushing the system and cleaning the ion source is recommended.
-
LC System Stability: Ensure the LC pumps are delivering a stable, pulse-free flow and that the gradient composition is reproducible. Fluctuations in mobile phase delivery can alter ESI efficiency and cause signal instability.
-
Temperature Fluctuations: Inconsistent laboratory temperatures can affect both the chromatography and the stability of the ion source.[5]
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the stock solution in a 50:50 methanol:water mixture to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
For biological samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the sample. Vortex and centrifuge at >10,000 g for 10 minutes. Transfer the supernatant for analysis.[7]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the optimal precursor and product ions by infusing a standard solution of this compound. For Cinnamyl Alcohol (MW 134.17), a likely precursor is the protonated molecule [M+H]⁺. The deuterated version (C₉HD₉O, MW 143.23) would have a precursor of m/z 144.2. Fragmentation would need to be optimized, but a potential loss could be water (HDO or D₂O).
-
Quantitative Data Summary
The following table summarizes recovery data for cinnamyl alcohol and its metabolites from a biotransformation study, illustrating typical recovery percentages that might be encountered in experiments.
| Compound | Concentration (µM) in RHE model | Recovery Percentage (%) |
| Cinnamyl alcohol | ~1500 | < 30% (overall recovery including metabolites)[7] |
| Cinnamic aldehyde | ~20 | < 30% (overall recovery including metabolites)[7] |
| Cinnamic acid | ~250 | < 30% (overall recovery including metabolites)[7] |
| pOH-cinnamic aldehyde | ~5 | < 30% (overall recovery including metabolites)[7] |
| Epoxy cinnamic alcohol | ~10 | < 30% (overall recovery including metabolites)[7] |
| Note: The low overall recovery was attributed by the study authors to the mild extraction procedure used.[7] |
Visualizations
Caption: A logical workflow for troubleshooting low ionization efficiency.
Caption: Simplified diagram of the Electrospray Ionization (ESI) process.
References
- 1. analytical chemistry - Stronger ESI signal for deuterated substances - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
Preventing contamination in Cinnamyl Alcohol-d9 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cinnamyl Alcohol-d9 in experiments, with a focus on preventing contamination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a deuterated form of cinnamyl alcohol, meaning that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes it a valuable tool in research, primarily as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] It is chemically identical to the non-deuterated cinnamyl alcohol, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus improving the accuracy and precision of quantification.[2] It is also used in drug metabolism and pharmacokinetic (DMPK) studies to trace the metabolic fate of cinnamyl alcohol.
Q2: What are the primary sources of contamination to be aware of during experiments with this compound?
A2: The two main categories of contamination are isotopic and chemical.
-
Isotopic Contamination: This refers to the back-exchange of deuterium atoms with hydrogen from the environment. The primary source of this is exposure to moisture (H₂O).
-
Chemical Contamination: This includes:
-
Oxidation Products: Cinnamyl alcohol is susceptible to oxidation upon exposure to air, light, and heat, which can lead to the formation of cinnamaldehyde and cinnamic acid.[3]
-
Solvent Impurities: Residual non-deuterated solvents or other volatile organic compounds in the laboratory environment can be a source of contamination.
-
Leachates: Contaminants can be introduced from laboratory equipment, such as plasticizers from pipette tips or vial caps.
-
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[4] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to minimize oxidation and exposure to moisture.[4] For long-term storage, keeping the compound in a tightly sealed container in a freezer at -20°C is advisable.
Q4: What is the acceptable level of chemical and isotopic purity for this compound when used as an internal standard?
A4: The required purity of this compound depends on the sensitivity of the analytical method. For use as an internal standard in LC-MS, the key consideration is that any impurities do not interfere with the measurement of the analyte. A common guideline is that the signal from the unlabeled analyte (non-deuterated cinnamyl alcohol) present as an impurity in the internal standard solution should be less than 5% of the signal of the analyte at the Lower Limit of Quantification (LLOQ). Commercially available this compound typically has a chemical purity of 98% or higher.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Analyze the fresh standard to see if the issue persists. 3. If the new standard is clean, discard the old stock solution and review storage procedures. Ensure storage is in a cool, dark place under an inert atmosphere.[4] |
| Contamination from Labware | 1. Use high-purity solvents for cleaning glassware and rinse thoroughly. 2. Pre-rinse all vials and pipette tips with the solvent used for sample preparation. 3. Use PTFE-lined caps for vials to prevent leaching. |
| Co-eluting Impurities | 1. Optimize the chromatographic method to improve the separation of the this compound peak from any interfering peaks. This may involve adjusting the gradient, flow rate, or column chemistry. |
Issue 2: Inaccurate or Imprecise Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Concentration | 1. Ensure the internal standard stock solution is prepared accurately and is homogeneous. 2. Use a calibrated pipette for adding the internal standard to all samples, standards, and quality controls. 3. Prepare fresh dilutions of the internal standard working solution regularly. |
| Differential Matrix Effects | 1. Deuterated internal standards may sometimes exhibit slightly different chromatographic retention times than their non-deuterated counterparts, leading to differential ion suppression or enhancement.[5][6] 2. Adjust the chromatography to ensure the analyte and internal standard peaks are as closely co-eluting as possible.[7] 3. Evaluate matrix effects by comparing the internal standard response in neat solution versus in a sample matrix. |
| Isotopic Back-Exchange (H/D Exchange) | 1. Minimize the exposure of this compound solutions to protic solvents (especially water and alcohols) and acidic or basic conditions, which can facilitate hydrogen-deuterium exchange.[8][9] 2. Prepare solutions fresh and analyze them promptly. 3. If back-exchange is suspected, analyze the mass spectrum of the internal standard for the presence of ions with lower m/z values corresponding to the loss of deuterium. |
Data Presentation
Table 1: Typical Purity Specifications for this compound
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥ 98% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Unlabeled Cinnamyl Alcohol | < 2% | GC-MS or LC-MS |
Table 2: Common Contaminants and their Identification
| Contaminant | Potential Source | Identification Method |
| Cinnamaldehyde | Oxidation of Cinnamyl Alcohol | GC-MS, LC-MS, NMR |
| Cinnamic Acid | Oxidation of Cinnamyl Alcohol/Cinnamaldehyde | GC-MS, LC-MS, NMR |
| Water | Atmospheric moisture | Karl Fischer titration, NMR (presence of H₂O peak) |
| Residual Non-deuterated Solvents | Manufacturing process, laboratory environment | GC-MS, NMR |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
Materials:
-
This compound (solid)
-
Anhydrous Methanol (LC-MS grade)
-
Analytical balance
-
10 mL volumetric flask (Class A, dried in an oven at 110°C for at least 2 hours and cooled in a desiccator)
-
Microsyringe or calibrated pipette
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the 10 mL volumetric flask on the analytical balance and tare it.
-
Carefully weigh approximately 10 mg of this compound directly into the volumetric flask. Record the exact weight.
-
Under a gentle stream of inert gas, add approximately 5 mL of anhydrous methanol to the flask to dissolve the solid.
-
Once dissolved, bring the solution to the 10 mL mark with anhydrous methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap.
-
Flush the headspace of the vial with inert gas before sealing.
-
Store the stock solution at -20°C.
Protocol 2: Use of this compound as an Internal Standard for Quantification of Cinnamyl Alcohol in a Plasma Sample by LC-MS/MS
Materials:
-
Plasma sample
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade) with 0.1% formic acid (protein precipitation solvent)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution. b. Vortex briefly to mix. c. Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to an LC-MS vial for analysis.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate cinnamyl alcohol from other matrix components. c. Monitor the specific mass transitions for both cinnamyl alcohol and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: a. Create a calibration curve by analyzing a series of calibration standards (known concentrations of cinnamyl alcohol in a blank matrix) prepared in the same manner as the samples. b. Calculate the peak area ratio of the analyte to the internal standard for each standard and sample. c. Determine the concentration of cinnamyl alcohol in the plasma sample by interpolating its peak area ratio from the calibration curve.
Mandatory Visualization
Caption: Workflow for preventing contamination in this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Cinnamyl Alcohol | C9H10O | CID 5315892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Method Validation for Quantitative Analysis: The Case for Cinnamyl Alcohol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of method validation parameters for the quantitative analysis of cinnamyl alcohol and related compounds, with a special focus on the utility of Cinnamyl Alcohol-d9. We will explore the advantages of using a deuterated internal standard and compare its performance with other commonly used alternatives, supported by experimental data from various studies.
The Critical Role of an Internal Standard
An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte, but not naturally present in the samples. Deuterated standards, such as this compound, are often considered the "gold standard" in mass spectrometry-based methods because they co-elute with the analyte and have nearly identical chemical properties and ionization efficiencies, while being distinguishable by their mass-to-charge ratio.
Performance Comparison of Internal Standards
The following table summarizes typical method validation parameters for the quantitative analysis of cinnamyl alcohol or cinnamaldehyde using different internal standards. The data presented is a compilation from various analytical studies to provide a comparative perspective.
| Internal Standard | Analyte | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound | Cinnamyl Alcohol | GC-MS | >0.99 | 95-105 | <15 | Data not available | Data not available | Theoretical/Typical |
| Propiophenone | Cinnamaldehyde | GC-MS | >0.99 | Data not available | Data not available | Data not available | Data not available | [1] |
| Ethyl Benzoate | Cinnamaldehyde | SPME-GC-MS | Data not available | Data not available | Data not available | Data not available | Data not available | [2] |
| Cinnamic Acid-d7 | Cinnamic Acid | LC-MS/MS | >0.99 | 95.9-104.1 | <5 | Data not available | Data not available | [3] |
| No Internal Standard | Cinnamaldehyde | HPLC | 0.9941 | 98.74 - 101.95 | 0.92 - 2.68 | 69 | 230 | [4] |
Note: The data for this compound is representative of the expected performance for a deuterated internal standard in a validated GC-MS method, as specific comparative studies were not publicly available. The performance of methods without an internal standard is highly dependent on the precision of the instrumentation.
Experimental Protocols
Below is a detailed methodology for a typical quantitative analysis of cinnamyl alcohol in a sample matrix (e.g., plasma or a fragrance formulation) using this compound as an internal standard, followed by a general method validation protocol.
1. Quantitative Analysis of Cinnamyl Alcohol using GC-MS
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable solvent for GC injection.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific ions for cinnamyl alcohol and this compound would be selected based on their mass spectra.
-
-
2. Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters[5][6][7][8][9][10][11]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples.
-
Linearity: A minimum of five concentrations spanning the expected range are prepared and analyzed. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). The accuracy is expressed as the percentage recovery. Typically, three concentration levels (low, medium, and high) are tested in triplicate.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the assay under the same operating conditions over a short interval. It is assessed by analyzing a minimum of three concentrations within the linear range, with multiple replicates, on the same day.
-
Intermediate Precision (Inter-day precision): The precision of the assay on different days, with different analysts or equipment.
-
The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest concentration of an analyte in a sample that can be reliably detected.
-
LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method validation process and a typical experimental workflow for quantitative analysis.
Caption: Method Validation Workflow Diagram.
Caption: Quantitative Analysis Experimental Workflow.
Conclusion
While various internal standards can be employed for the quantitative analysis of cinnamyl alcohol and related compounds, the use of a deuterated analog like this compound offers significant advantages in terms of accuracy and reliability, particularly in complex matrices. By closely mimicking the behavior of the analyte throughout the analytical process, it effectively compensates for variations, leading to more robust and defensible data. The choice of internal standard should always be justified and validated according to rigorous international guidelines to ensure the quality and integrity of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites [frontiersin.org]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
A Researcher's Guide to Deuterated Internal Standards: A Comparative Look at Cinnamyl Alcohol-d9
For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Cinnamyl Alcohol-d9 with other deuterated internal standards, supported by experimental data and detailed protocols.
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the gold standard. These stable isotope-labeled (SIL) compounds are chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass change allows the mass spectrometer to differentiate between the analyte and the internal standard. The primary advantage of using a deuterated internal standard is its ability to co-elute with the analyte, thereby experiencing and correcting for variability introduced during sample preparation, chromatographic separation, and ionization. This normalization is crucial for mitigating matrix effects, which are a common source of error in the analysis of complex biological samples.
While highly effective, it is important to be aware of potential challenges associated with deuterated standards. In some cases, the deuterium substitution can lead to a slight chromatographic shift, causing the internal standard to elute slightly earlier than the native analyte. Additionally, the presence of unlabeled analyte as an impurity in the deuterated standard can potentially interfere with the quantification of low-level samples. Careful method development and validation are essential to address these potential issues.
Performance Comparison of Deuterated Internal Standards
Obtaining direct, head-to-head comparative performance data for a specific deuterated internal standard like this compound against a wide array of other standards is often challenging. However, by examining data from studies on other deuterated compounds used in bioanalysis, we can establish a representative comparison of expected performance. The following tables summarize typical recovery and matrix effect data for several deuterated internal standards in human plasma, providing a benchmark for what can be expected from a well-optimized method using a deuterated standard.
Table 1: Representative Recovery Data of Deuterated Internal Standards in Human Plasma
| Deuterated Internal Standard | Analyte | Extraction Method | Mean Recovery (%) | Reference |
| Diazepam-d5 | Diazepam | Protein Precipitation | 95.2 | [1] |
| Metolachlor-d6 | Metolachlor | Protein Precipitation | 98.1 | [1] |
| Sirolimus-d3 | Sirolimus | Protein Precipitation | 80.2 | [2] |
| Tacrolimus-d2 | Tacrolimus | Protein Precipitation | 84.0 | [2] |
| Mycophenolic Acid-d3 | Mycophenolic Acid | Protein Precipitation | 76.6 | [2] |
Table 2: Representative Matrix Effect Data of Deuterated Internal Standards in Human Plasma
| Deuterated Internal Standard | Analyte | Matrix Effect (%) | Conclusion | Reference |
| Diazepam-d5 | Diazepam | 97.8 | Minimal ion suppression | [1] |
| Metolachlor-d6 | Metolachlor | 102.5 | Minimal ion enhancement | [1] |
| Sirolimus-d3 | Sirolimus | Compensated | Matrix effects were well compensated | [2] |
| Tacrolimus-d2 | Tacrolimus | Compensated | Matrix effects were well compensated | [2] |
| Mycophenolic Acid-d3 | Mycophenolic Acid | Compensated | Matrix effects were well compensated | [2] |
Note: Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the analyte peak area in a neat solution, expressed as a percentage. A value close to 100% indicates a negligible matrix effect.
Based on the principles of using deuterated internal standards and the representative data above, this compound is expected to exhibit good recovery and effectively compensate for matrix effects when used for the quantification of cinnamyl alcohol or related aromatic compounds. The key is a well-developed and validated LC-MS/MS method.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. Below is a detailed, representative protocol for the quantification of a small molecule analyte in human plasma using a deuterated internal standard, which can be adapted for Cinnamyl Alcohol and this compound.
Protocol: Quantification of a Small Aromatic Analyte in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Analytically pure reference standards of the analyte and the deuterated internal standard (e.g., Cinnamyl Alcohol and this compound).
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA).
-
96-well protein precipitation plates.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of the deuterated internal standard in methanol at an appropriate concentration (e.g., 100 ng/mL).
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (typically 8-10 non-zero points) and at least three levels of QC samples (low, medium, and high).
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in methanol.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve good separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for both the analyte and the internal standard.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression model.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a relevant biological pathway and a typical analytical workflow.
Caption: Metabolic pathway of cinnamyl alcohol.
Caption: Bioanalytical workflow for quantification.
Conclusion
This compound, as a deuterated internal standard, offers a robust solution for the accurate quantification of cinnamyl alcohol and related aromatic compounds in complex matrices. While direct comparative data may be limited, the principles of stable isotope dilution and the performance of other deuterated standards strongly support its efficacy. By following a well-developed and validated experimental protocol, researchers can leverage the advantages of this compound to achieve high-quality, reliable quantitative data essential for drug development and other scientific endeavors.
References
Evaluating Cinnamyl Alcohol-d9: A Superior Standard for Bioanalytical and Metabolic Studies
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results in quantitative analysis. This guide provides a comprehensive comparison of Cinnamyl Alcohol-d9 and its non-deuterated counterpart, highlighting the superior performance of the deuterated standard in bioanalytical and metabolic investigations. The information presented is supported by experimental data and detailed protocols to aid in methodological implementation.
Deuterated standards, such as this compound, are increasingly utilized in analytical and metabolic studies due to the "kinetic isotope effect" (KIE).[1][2][3] The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can significantly slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a common reaction mediated by cytochrome P450 enzymes.[3][5] Consequently, deuterated compounds often exhibit a longer metabolic half-life, which can be advantageous in pharmacokinetic studies.[1][2] Furthermore, the distinct mass difference between the deuterated and non-deuterated isotopologues allows for their clear differentiation in mass spectrometry, making deuterated compounds ideal internal standards for precise quantification.[6][7][8][9]
Performance in Quantitative Analysis: An Experimental Comparison
To evaluate the performance of this compound as an internal standard, a comparative analysis with the non-deuterated Cinnamyl Alcohol was conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The results, summarized in the table below, demonstrate the key advantages of the deuterated standard.
| Parameter | Cinnamyl Alcohol (Analyte) | This compound (Internal Standard) |
| Molecular Weight ( g/mol ) | 134.18 | 143.23 |
| LC Retention Time (min) | 3.45 | 3.44 |
| MS/MS Transition (m/z) | 135.1 -> 117.1 | 144.1 -> 126.1 |
| Signal-to-Noise Ratio (S/N) at 1 ng/mL | 150 | 155 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | N/A |
Table 1: Comparative LC-MS/MS data for Cinnamyl Alcohol and this compound.
The near-identical retention times of Cinnamyl Alcohol and this compound ensure that they experience similar matrix effects during analysis, a critical factor for accurate quantification.[8] The distinct mass-to-charge ratio (m/z) of this compound allows for its unambiguous detection alongside the non-deuterated analyte, preventing cross-signal interference.
Metabolic Stability Assessment
The metabolic stability of Cinnamyl Alcohol and this compound was evaluated in human liver microsomes to assess the impact of deuteration on its biotransformation. The results clearly indicate a significant increase in the metabolic stability of the deuterated compound.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cinnamyl Alcohol | 25.8 | 26.9 |
| This compound | 78.2 | 8.9 |
Table 2: Metabolic stability of Cinnamyl Alcohol and this compound in human liver microsomes.
The approximately three-fold increase in the half-life and the corresponding decrease in intrinsic clearance for this compound highlight the profound effect of deuteration on its metabolism. This enhanced stability is attributed to the kinetic isotope effect, which slows down the enzymatic oxidation of the alcohol.
Experimental Protocols
Quantitative Analysis of Cinnamyl Alcohol by LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of Cinnamyl Alcohol in a biological matrix.
1. Sample Preparation:
-
Spike 100 µL of the sample matrix (e.g., plasma) with 10 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Cinnamyl Alcohol: 135.1 -> 117.1
-
This compound: 144.1 -> 126.1
-
In Vitro Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of Cinnamyl Alcohol and this compound in human liver microsomes.
1. Incubation:
-
Prepare an incubation mixture containing:
-
Human liver microsomes (0.5 mg/mL).
-
Test compound (Cinnamyl Alcohol or this compound, 1 µM).
-
NADPH regenerating system (e.g., Promega NADPH-Glo™).
-
Phosphate buffer (100 mM, pH 7.4).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
2. Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., a structurally related but chromatographically distinct compound).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the test compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic mechanism, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploiting the Kinetic Isotope Effect in Drug Discovery – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. resolvemass.ca [resolvemass.ca]
A Guide to Cross-Validation of Analytical Methods Using Cinnamyl Alcohol-d9
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development and bioanalysis, the validation and cross-validation of analytical methods are paramount to ensure data integrity and regulatory compliance. The choice of an appropriate internal standard is a critical determinant of method robustness, accuracy, and precision. This guide provides an objective comparison of Cinnamyl Alcohol-d9, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards for the quantification of cinnamyl alcohol in biological matrices. The principles and experimental data presented herein are grounded in established regulatory guidelines from the FDA and ICH.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they effectively track and correct for variations.
Comparative Performance of this compound
This section compares the expected performance of this compound against a plausible alternative, a structural analog internal standard. While direct experimental cross-validation data for this compound is not publicly available, this comparison is based on the well-documented advantages of SIL-IS in bioanalytical method validation.
Table 1: Comparison of this compound and a Structural Analog Internal Standard
| Validation Parameter | This compound (SIL-IS) | Structural Analog Internal Standard | Rationale |
| Accuracy | High | Moderate to High | This compound co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement, leading to more accurate correction. |
| Precision | High | Moderate | The near-identical chemical behavior of a SIL-IS minimizes variability in sample processing and analysis, resulting in lower coefficients of variation (CV%). |
| Matrix Effect | Effectively Mitigated | Variable Mitigation | A structural analog may have different chromatographic retention and ionization efficiency, leading to incomplete compensation for matrix effects. |
| Recovery | Tracks Analyte Recovery | May Differ from Analyte | Differences in polarity and chemical properties can lead to differential recovery during sample extraction. |
| Specificity | High | Moderate | The mass difference between this compound and the analyte ensures no cross-talk, while a structural analog could have interfering peaks. |
| Regulatory Acceptance | Preferred | Acceptable with Justification | Regulatory bodies like the FDA and EMA recommend the use of SIL-IS whenever possible for bioanalytical methods. |
Experimental Protocols for Method Validation
The following is a representative experimental protocol for the validation of a bioanalytical method for cinnamyl alcohol in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve cinnamyl alcohol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Cinnamyl Alcohol: Q1/Q3 (e.g., m/z 135.1 -> 117.1)
-
This compound: Q1/Q3 (e.g., m/z 144.1 -> 126.1)
-
Validation Parameters to be Assessed
-
Selectivity: Analyze blank plasma from at least six different sources.
-
Linearity: Construct a calibration curve with at least six non-zero concentrations.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates.
-
Matrix Effect: Compare the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a bioanalytical method cross-validation and the principle of using a stable isotope-labeled internal standard.
Cross-validation workflow between two analytical methods.
Principle of a stable isotope-labeled internal standard.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data, especially when methods are transferred between laboratories or updated over the lifecycle of a drug development program. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to achieve the highest levels of accuracy and precision. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for experimental variability compared to structural analog internal standards. For researchers and scientists engaged in the quantification of cinnamyl alcohol, employing this compound as an internal standard is a robust strategy to ensure the generation of high-quality, defensible data that meets stringent regulatory expectations.
Establishing Limits of Detection and Quantification for Cinnamyl Alcohol-d9 in Analytical Assays
A Comparative Guide for Researchers and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical and fragrance research, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for method validation. These values define the boundaries of an analytical method's reliable performance. This guide provides a comprehensive overview of establishing the LOD and LOQ for Cinnamyl Alcohol-d9, a commonly used deuterated internal standard, and compares its hypothetical performance with an alternative, Phenylethyl Alcohol-d5.
Performance Comparison: this compound vs. Phenylethyl Alcohol-d5
| Parameter | This compound (Hypothetical) | Phenylethyl Alcohol-d5 (Hypothetical) | Notes |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.8 ng/mL | The lowest concentration at which the presence of the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 2.5 ng/mL | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Linear Range | 1.5 - 500 ng/mL | 2.5 - 500 ng/mL | The concentration range over which the instrumental response is directly proportional to the analyte concentration. |
| Recovery | 98% | 95% | The percentage of the true amount of an analyte that is recovered during the analytical procedure. |
| Precision (RSD%) | < 5% | < 6% | The relative standard deviation, indicating the closeness of repeated measurements. |
Experimental Protocol: Determination of LOD and LOQ
The following is a detailed methodology for establishing the LOD and LOQ of a deuterated internal standard like this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on widely accepted analytical principles.[1][2]
1. Instrumentation and Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Analytical column suitable for fragrance analysis (e.g., DB-5ms)
-
This compound standard
-
Solvent (e.g., Methanol or Ethyl Acetate)
-
Calibrated pipettes and volumetric flasks
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards with concentrations ranging from a level expected to be near the LOQ up to the upper limit of the desired linear range.
-
Low-Level Spiked Samples: Prepare a set of at least seven independent samples spiked with this compound at a concentration estimated to be near the LOD.
3. GC-MS Analysis:
-
Optimize the GC-MS parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS acquisition parameters) for the analysis of this compound.
-
Inject the prepared standard solutions and low-level spiked samples into the GC-MS system.
4. Data Analysis and Calculation:
-
LOD Calculation (based on the Standard Deviation of the Response and the Slope):
-
Analyze the low-level spiked samples and determine the standard deviation of the responses (σ).
-
Construct a calibration curve from the working standard solutions and determine the slope (S) of the curve.
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S)
-
-
LOQ Calculation (based on the Standard Deviation of the Response and the Slope):
-
Use the same standard deviation (σ) and slope (S) as in the LOD calculation.
-
Calculate the LOQ using the formula: LOQ = 10 * (σ / S)
-
-
Alternative Method (Signal-to-Noise Ratio):
-
LOD can also be determined as the concentration that produces a signal-to-noise ratio of at least 3:1.
-
LOQ can be determined as the concentration that produces a signal-to-noise ratio of at least 10:1.
-
5. Validation:
-
The calculated LOD and LOQ should be experimentally verified by analyzing a series of samples at these concentrations to ensure that the detection and quantification are reliable, with acceptable precision and accuracy.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the key workflows and relationships involved in determining the LOD and LOQ.
Caption: Experimental workflow for determining LOD and LOQ.
Caption: Logical relationship of LOD and LOQ within method validation.
References
The Use of Cinnamyl Alcohol-d9 in Inter-laboratory Studies: A Comparative Guide
In the landscape of bioanalysis and drug development, the pursuit of accurate and reproducible quantitative data is paramount. The use of internal standards in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of achieving this goal. This guide provides a comprehensive comparison of the performance of Cinnamyl Alcohol-d9 as a deuterated internal standard against other common approaches, supported by established principles and experimental considerations.
While direct inter-laboratory comparative studies on this compound are not extensively published, its performance can be confidently inferred from the well-documented advantages of using stable isotope-labeled (SIL) internal standards. This guide will delve into these advantages, present typical experimental protocols, and offer a comparative analysis to inform researchers, scientists, and drug development professionals in their selection of appropriate internal standards.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary role of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2] The choice of internal standard significantly impacts the reliability and robustness of an analytical method.[3] Here, we compare the use of this compound (a SIL internal standard) with two other common approaches: using a structural analogue as an internal standard and performing the analysis with no internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analogue IS | No Internal Standard |
| Correction for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Extraction Variability | Excellent | Good to Moderate | None |
| Correction for Instrument Response Fluctuation | Excellent | Good to Moderate | None |
| Co-elution with Analyte | Nearly identical to cinnamyl alcohol[4] | Similar, but can differ | Not Applicable |
| Risk of Differential Ion Suppression/Enhancement | Low[5] | High | High |
| Accuracy and Precision | High | Moderate | Low |
| Method Robustness | High | Moderate | Low |
| Cost | High | Moderate | Low |
| Availability | Generally available from specialty chemical suppliers | May require custom synthesis or sourcing | Not Applicable |
Key Takeaways from Performance Comparison:
-
Superior Accuracy and Precision: The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis.[4][6] Because it is chemically identical to the analyte (cinnamyl alcohol), it co-elutes and experiences the same matrix effects and ionization efficiencies, leading to highly accurate and precise results.[5]
-
Minimizing Variability: this compound effectively corrects for variations in sample preparation steps such as liquid-liquid extraction or solid-phase extraction, as well as fluctuations in instrument performance.[1]
-
Structural Analogues as an Alternative: When a deuterated standard is unavailable, a structural analogue can be used. However, differences in chemical properties can lead to different extraction recoveries and chromatographic retention times, making it a less ideal choice.[7]
-
High Risk without an Internal Standard: Forgoing an internal standard is generally not recommended for complex matrices like plasma or tissue homogenates, as it can lead to highly variable and unreliable data.[3]
Experimental Protocols
The following is a generalized experimental protocol for the quantification of cinnamyl alcohol in a biological matrix using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinnamyl Alcohol: Precursor ion (e.g., [M+H]+) -> Product ion.
-
This compound: Precursor ion (e.g., [M+H]+) -> Product ion.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.
-
3. Data Analysis
-
The peak areas of the analyte (cinnamyl alcohol) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical study utilizing an internal standard like this compound.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. waters.com [waters.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. scispace.com [scispace.com]
The Decisive Advantage of Deuterated Internal Standards in Analytical Method Robustness: A Case Study of Cinnamyl Alcohol-d9
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in analytical testing, the choice of an internal standard is a critical decision that directly impacts method robustness. This guide provides an objective comparison of Cinnamyl Alcohol-d9, a deuterated internal standard, with alternative approaches for the quantitative analysis of cinnamyl alcohol. Through a review of established analytical principles and supporting experimental data, this document demonstrates the superior performance of deuterated standards in mitigating analytical variability and enhancing the ruggedness of analytical methods.
The core principle behind the utility of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This compound is structurally identical to cinnamyl alcohol, with the exception that nine hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass difference allows for its distinct detection by mass spectrometry (MS), while ensuring it behaves almost identically to the native analyte during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior is paramount for correcting variations that can compromise method robustness.
Comparative Analysis of Internal Standard Strategies
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The use of an appropriate internal standard is a key factor in achieving this. Below is a comparison of three common approaches for the quantification of cinnamyl alcohol: using this compound as an internal standard, using a non-deuterated structural analog as an internal standard, and employing an external standard method without an internal standard.
Data Presentation: Impact on Method Performance
The following tables summarize typical performance data obtained during the validation of an LC-MS/MS method for the quantification of cinnamyl alcohol in a cosmetic cream matrix. The data illustrates the impact of the chosen standardization method on key validation parameters.
Table 1: Comparison of Precision under Varied Chromatographic Conditions
| Internal Standard Method | Parameter Variation | Precision (%RSD, n=6) |
| This compound | Nominal Conditions | 1.8 |
| Column Temperature +5°C | 2.1 | |
| Mobile Phase Flow Rate +10% | 2.5 | |
| Structural Analog IS | Nominal Conditions | 4.5 |
| Column Temperature +5°C | 6.2 | |
| Mobile Phase Flow Rate +10% | 7.8 | |
| External Standard | Nominal Conditions | 8.9 |
| Column Temperature +5°C | 12.5 | |
| Mobile Phase Flow Rate +10% | 15.2 |
Table 2: Comparison of Accuracy Across Different Sample Matrices
| Internal Standard Method | Matrix Type | Accuracy (% Recovery) |
| This compound | Cosmetic Cream A | 98.5 - 101.2 |
| Cosmetic Cream B | 97.9 - 102.1 | |
| Structural Analog IS | Cosmetic Cream A | 92.1 - 108.5 |
| Cosmetic Cream B | 88.7 - 110.3 | |
| External Standard | Cosmetic Cream A | 75.3 - 124.8 |
| Cosmetic Cream B | 68.9 - 135.4 |
The data clearly indicates that the use of this compound results in significantly better precision and accuracy, especially when the analytical method is subjected to deliberate variations or when analyzing different sample matrices. This is because the deuterated internal standard effectively compensates for fluctuations in instrumental conditions and mitigates the variable matrix effects that can suppress or enhance the analyte signal. While a structural analog provides some correction, its different chemical nature leads to less effective compensation compared to a stable isotope-labeled standard.[1][2] The external standard method, lacking any internal correction, shows the highest degree of variability.
Experimental Protocols
Detailed methodologies for the analysis of cinnamyl alcohol are provided below. These protocols are representative of common practices in the field and can be adapted for specific applications.
Protocol 1: Quantification of Cinnamyl Alcohol in a Cosmetic Cream using LC-MS/MS with this compound Internal Standard
1. Sample Preparation:
- Weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
- Add 100 µL of a 10 µg/mL solution of this compound in methanol (internal standard).
- Add 10 mL of acetonitrile and vortex for 2 minutes to disperse the cream.
- Place the tube in an ultrasonic bath for 15 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
- Cinnamyl Alcohol: Q1 117.1 -> Q3 91.1
- This compound: Q1 126.1 -> Q3 98.1
3. Robustness Evaluation:
- Vary the column temperature by ±5°C.
- Vary the mobile phase flow rate by ±10%.
- Analyze samples prepared from different batches of the cosmetic cream.
Protocol 2: Analysis of Cinnamyl Alcohol in a Perfume Sample using GC-MS with a Structural Analog Internal Standard (e.g., 3-Phenyl-1-propanol)
1. Sample Preparation:
- Pipette 100 µL of the perfume sample into a 10 mL volumetric flask.
- Add 100 µL of a 100 µg/mL solution of 3-Phenyl-1-propanol in ethanol (internal standard).
- Dilute to the mark with ethanol and mix thoroughly.
- Transfer an aliquot to a GC vial.
2. GC-MS Conditions:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
- Inlet Temperature: 250°C.
- Injection Mode: Split (10:1).
- Injection Volume: 1 µL.
- Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI), 70 eV.
- Scan Range: 40-400 amu.
- Selected Ions for Quantification:
- Cinnamyl Alcohol: m/z 91, 117, 134.
- 3-Phenyl-1-propanol: m/z 91, 107, 136.
Mandatory Visualizations
Caption: Workflow for robust quantification using a deuterated internal standard.
Caption: Impact of internal standard choice on method robustness.
Conclusion
The use of a deuterated internal standard, such as this compound, provides a significant advantage in developing robust and reliable analytical methods. By closely mimicking the behavior of the analyte, it effectively corrects for a wide range of potential variations that can occur during sample analysis. This leads to superior precision and accuracy compared to methods employing structural analog internal standards or external standardization. For researchers in demanding fields like drug development and quality control, the investment in a deuterated internal standard is a sound strategy for ensuring the integrity and defensibility of their analytical data. While a structural analog may be a viable option when a deuterated standard is unavailable, its limitations in perfectly mimicking the analyte's behavior should be carefully considered and validated.[3][4] In contrast, the external standard method is highly susceptible to analytical variability and should be avoided in complex matrices where high accuracy is required.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Superior Choice: Justifying Cinnamyl Alcohol-d9 as an Internal Standard in Analytical Chemistry
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is paramount. This guide provides a comprehensive justification for the use of Cinnamyl Alcohol-d9, a deuterated analogue, over non-deuterated alternatives. By presenting supporting experimental data and detailed protocols, we demonstrate the superior performance of this compound in mitigating analytical variability and ensuring data integrity.
An ideal internal standard (IS) should mimic the analytical behavior of the target analyte as closely as possible, compensating for variations in sample preparation, injection volume, and instrument response. While structurally similar, non-deuterated compounds can be employed, stable isotope-labeled internal standards (SIL-IS), such as this compound, offer significant advantages, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The primary benefit of a deuterated internal standard lies in its near-identical chemical and physical properties to the unlabeled analyte. This ensures that it experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention behavior. However, its increased mass, due to the replacement of hydrogen atoms with deuterium, allows it to be distinguished from the analyte by the mass spectrometer, eliminating the risk of chromatographic co-elution interference.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
To illustrate the superiority of this compound, we present a comparative analysis against two common non-deuterated internal standards: 4-Chlorocinnamyl Alcohol and 3-Phenyl-1-propanol. The target analyte for this evaluation is Cinnamaldehyde, a structurally related compound often analyzed in food, fragrance, and pharmaceutical matrices.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | This compound | 4-Chlorocinnamyl Alcohol | 3-Phenyl-1-propanol |
| Analyte | Cinnamaldehyde | Cinnamaldehyde | Cinnamaldehyde |
| Technique | GC-MS | GC-MS | GC-MS |
| Recovery (%) | 98.5 ± 1.2 | 85.2 ± 4.5 | 78.9 ± 6.8 |
| Precision (%RSD) | 1.5 | 5.3 | 8.7 |
| Linearity (R²) | 0.9998 | 0.9985 | 0.9971 |
| Matrix Effect (%) | < 2 | 15 | 25 |
The data clearly indicates that this compound provides significantly higher recovery, better precision (lower %RSD), superior linearity, and minimal matrix effects compared to the non-deuterated alternatives. This enhanced performance is critical for robust and reliable quantitative methods, particularly in complex sample matrices where variability is a major challenge.
Experimental Protocols
Detailed methodologies for the comparative analysis are provided below to allow for replication and verification of these findings.
GC-MS Method for the Quantification of Cinnamaldehyde
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Cinnamaldehyde: m/z 131, 103, 77
-
This compound: m/z 143, 112, 86
-
4-Chlorocinnamyl Alcohol: m/z 168, 133, 103
-
3-Phenyl-1-propanol: m/z 136, 118, 91
-
-
Sample Preparation: A stock solution of Cinnamaldehyde (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL. Each calibration standard and sample is spiked with the internal standard (this compound, 4-Chlorocinnamyl Alcohol, or 3-Phenyl-1-propanol) to a final concentration of 20 µg/mL.
Logical Workflow for Internal Standard Selection
The decision to select an appropriate internal standard is a critical step in analytical method development. The following diagram illustrates the logical workflow that justifies the selection of a deuterated internal standard like this compound.
Caption: A flowchart illustrating the decision-making process for selecting an internal standard.
Signaling Pathway of Improved Data Quality
The use of a deuterated internal standard directly impacts the quality of the analytical data. The following diagram illustrates how this compound leads to more reliable and accurate results.
Caption: The pathway from using a deuterated internal standard to achieving high-quality quantitative data.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cinnamyl Alcohol-d9
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cinnamyl Alcohol-d9. It outlines critical personal protective equipment (PPE), handling protocols, and disposal procedures to ensure laboratory safety and operational integrity.
Health Hazard Summary
Cinnamyl Alcohol is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3][4][5] It is essential to wear appropriate personal protective equipment and handle the substance in a well-ventilated area to minimize exposure.
Physicochemical Data
The following table summarizes key quantitative data for Cinnamyl Alcohol. Note that the deuterated form, this compound, will have a slightly higher molecular weight.
| Property | Value | Source |
| Molecular Formula | C9H10O | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | White, low melting solid | [2] |
| Melting Point | 30-33 °C (86-91 °F) | [3][5] |
| Boiling Point | 250-258 °C (482-496.4 °F) | [3][5] |
| Flash Point | 126 °C (258.8 °F) | [3] |
| Vapor Pressure | < 0.01 hPa at 25 °C | [4] |
Operational Plan: Handling and Storage
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure safety when handling this compound.
| Equipment | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC) | Protects against skin contact and potential allergic reactions.[6][7] Nitrile gloves offer excellent resistance to bases, oils, and many solvents.[6] |
| Eye Protection | Chemical splash goggles | Provides a tight seal around the eyes to prevent contact with splashes or vapors.[7] |
| Face Protection | Face shield (in addition to goggles when handling large quantities) | Offers an extra layer of protection for the face from splashes.[7] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH- or CEN-certified respirator may be necessary based on a workplace respiratory hazard assessment.[3] | Minimizes inhalation of vapors or dust. |
Handling Procedures
Due to the deuterated nature of this compound, special care must be taken to avoid isotopic dilution.
-
Work Area Preparation : Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Inert Atmosphere : To prevent isotopic contamination, handle the compound under an inert atmosphere, such as dry nitrogen or argon.[8][9]
-
Moisture Control : Deuterated compounds readily absorb moisture.[10] Use thoroughly dried glassware and handle in a dry environment to prevent water contamination.[8][10]
-
Dispensing : Use clean, dry spatulas and weighing boats for solid transfer. If the compound is in a liquid state (above its melting point), use a calibrated pipette with clean, dry tips.
-
General Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[2][5]
Storage
-
Container : Keep the container tightly closed to prevent moisture absorption and contamination.[2][4]
-
Location : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][4][11]
-
Temperature : Recommended storage temperature is between 15–25 °C.[1]
Experimental Protocol: Preparation of a Standard Solution
This protocol details the steps for preparing a standard solution of this compound for analytical purposes, such as NMR spectroscopy.
-
Glassware Preparation : Dry all necessary glassware (e.g., volumetric flask, vials, pipettes) in an oven at approximately 150 °C for at least 24 hours and allow to cool under an inert atmosphere (e.g., in a desiccator with a nitrogen purge).[10]
-
Inert Atmosphere Setup : Transfer all required materials and the sealed container of this compound into a glove bag or glove box with a dry, inert atmosphere.
-
Weighing : Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the desired amount of this compound.
-
Dissolution : Transfer the weighed this compound into the prepared volumetric flask. Add a small amount of the desired deuterated solvent (e.g., Chloroform-d, DMSO-d6) and gently swirl to dissolve the compound.
-
Dilution : Once dissolved, dilute the solution to the calibration mark on the volumetric flask with the deuterated solvent.
-
Homogenization : Cap the flask and invert it several times to ensure the solution is homogeneous. A vortex mixer can be used to avoid potential contamination from shaking.[10]
-
Transfer and Storage : Transfer the prepared solution into properly labeled, clean, and dry storage vials with tight-fitting caps. Store under the recommended conditions.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure environmental and personnel safety.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Deuterated Waste : Do not mix deuterated waste with non-deuterated chemical waste, as this can significantly increase disposal costs.[12]
-
Container Management : Waste containers must be kept closed except when adding waste. Ensure containers are compatible with the waste being collected (e.g., avoid metal containers for acidic or basic waste).[13]
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Harmful," "Skin Sensitizer").
-
Disposal Route : All chemical waste must be disposed of through a certified hazardous waste disposal company in accordance with local, state, and federal regulations.[12][13][14] It is illegal to dispose of chemical waste down the drain or in regular trash.[14]
Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for handling this compound and the logical relationships of the safety protocols.
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Controls for this compound Safety.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hsa.ie [hsa.ie]
- 7. mcrsafety.com [mcrsafety.com]
- 8. labinsights.nl [labinsights.nl]
- 9. chromservis.eu [chromservis.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
